molecular formula C7H7BrFN B1382112 2-Bromo-5-fluoro-3-methylaniline CAS No. 1463053-93-1

2-Bromo-5-fluoro-3-methylaniline

Cat. No.: B1382112
CAS No.: 1463053-93-1
M. Wt: 204.04 g/mol
InChI Key: KJRKUQZCTNUGFV-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylaniline (CAS: 1463053-93-1) is an organic compound with the molecular formula C7H7BrFN and a molecular weight of 204.04 g/mol . This fluorinated and brominated aniline derivative is characterized by an amine group attached to a phenyl ring that is substituted with bromine at the second position, fluorine at the fifth position, and a methyl group at the third position . As a versatile building block in organic synthesis , this compound features multiple reactive sites. The bromine atom is amenable to cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of biaryl structures . The amine group can undergo typical reactions like diazotization or serve as a handle for further functionalization . The fluorine atom can participate in nucleophilic aromatic substitution, offering an additional vector for molecular diversification . Its primary research value lies in medicinal chemistry and drug discovery , where it is used as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) . Similar halogenated aniline compounds are specifically utilized in the development of SIRT6 activators , such as the MDL compound series (e.g., MDL-800, MDL-801), which are being investigated for their role as tumor suppressors in oncology research . Studies on such activators show potential in suppressing proliferation and enhancing therapy efficacy in non-small cell lung cancer models . This compound is also relevant in material science for the creation of specialized polymers and agrochemicals . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Recommended storage is in a dark place, under an inert atmosphere, at room temperature .

Properties

IUPAC Name

2-bromo-5-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRKUQZCTNUGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This document provides comprehensive safety and handling protocols for 2-Bromo-5-fluoro-3-methylaniline. As a substituted aromatic amine, this compound shares hazards common to its class, including significant toxicity. This guide is intended for researchers, chemists, and drug development professionals. The information herein is synthesized from safety data for closely related isomers and established best practices for handling hazardous chemical intermediates. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Section 1: Compound Identification and Strategic Importance

2-Bromo-5-fluoro-3-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of approximately 204.04 g/mol .[1] Its strategic value in medicinal chemistry and agrochemical development is significant. The presence of bromine, fluorine, and amine functionalities on the aniline scaffold makes it a versatile synthetic intermediate.[1] In drug discovery, such building blocks are crucial for creating novel active pharmaceutical ingredients (APIs), particularly for targeting neurological and metabolic disorders.[1] The strategic placement of halogens can enhance pharmacological properties like membrane permeability, metabolic stability, and binding affinity.[2]

PropertyValueSource(s)
Molecular Formula C₇H₇BrFN[1][3]
Molecular Weight ~204.04 g/mol [1][3]
Appearance Light orange to light brown powder/solid[4][5]
Boiling Point ~259 °C[5]
Density ~1.589 g/cm³[5]
Storage Temperature 2-8°C[1][4]

Note: Physical properties are based on data for closely related isomers and may vary slightly for 2-Bromo-5-fluoro-3-methylaniline.

Section 2: Comprehensive Hazard Assessment

The primary operational risk associated with 2-Bromo-5-fluoro-3-methylaniline is its presumed high acute toxicity, a characteristic feature of many substituted anilines. The Globally Harmonized System (GHS) classifications for structurally similar compounds provide a strong basis for a conservative risk assessment.

2.1 GHS Hazard Profile (Inferred)

Based on data from isomeric and analogous compounds, the following GHS hazard statements are anticipated[3][6][7][8][9]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

2.2 Core Toxicological Concerns

The toxicity profile of this compound is driven by the aniline functional group.

  • Methemoglobinemia: The most critical acute hazard of aniline and its derivatives is the induction of methemoglobinemia.[10] Absorption through the skin, inhalation, or ingestion can lead to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen.[10] This results in a state of functional anemia, with symptoms including cyanosis (blueish discoloration of the skin, lips, and nail beds), headache, dizziness, weakness, and shortness of breath.[10] Symptoms can be delayed post-exposure.[11]

  • Carcinogenicity and Mutagenicity: The parent compound, aniline, is classified as a suspected human carcinogen and mutagen.[12][13] While data for this specific substituted aniline is not available, it is prudent to handle it as a potential carcinogen and mutagen.

  • Organ Toxicity: Prolonged or repeated exposure to related anilines may cause damage to organs.[6]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The foundation of safety begins with engineering controls, supplemented by rigorous adherence to PPE protocols.

3.1 Mandatory Engineering Controls

All work involving 2-Bromo-5-fluoro-3-methylaniline, from weighing to reaction quenching, must be performed within a certified chemical fume hood. The rationale is to maintain a negative pressure environment that continuously removes potentially harmful dust and vapors from the operator's breathing zone. The ventilation system should be robust enough to prevent any escape of the substance into the laboratory environment.[13]

3.2 Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It is non-negotiable.

  • Hand Protection: Double-gloving is required. An inner nitrile glove should be worn, overlaid with a thicker, chemical-resistant glove (e.g., butyl or neoprene). Nitrile alone is insufficient for prolonged contact with aromatic amines.[14] Gloves must be inspected before use and changed immediately upon any sign of contamination or degradation.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[15] When there is a heightened risk of splash or aerosol generation (e.g., during transfers or when working with larger quantities), a full-face shield must be worn over the safety goggles.[15]

  • Body Protection: A flame-resistant lab coat, fully fastened, is required.[14] The lab coat should have long sleeves and fit properly to cover as much skin as possible. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: In standard operations within a functioning fume hood, respiratory protection is not typically required. However, if there is a system failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[15] All personnel who may need to use a respirator must be medically cleared and fit-tested annually.

PPE_Protocol cluster_controls Primary Control Hood Engineering Control (Chemical Fume Hood) Operator Researcher Hood->Operator Clean Air Barrier Eyes Eyes Operator->Eyes Wears Hands Hands Operator->Hands Wears Body Body Operator->Body Wears Respiratory Respiratory Operator->Respiratory Wears Compound 2-Bromo-5-fluoro-3-methylaniline Compound->Hood Contaminant Contained

Section 4: Standard Operating Protocol for Handling

The following protocol outlines the essential steps for safely weighing and dissolving 2-Bromo-5-fluoro-3-methylaniline powder.

4.1 Protocol: Weighing and Solution Preparation

  • Preparation: Don all required PPE as described in Section 3.2. Ensure the chemical fume hood sash is at the appropriate height. Place a spill pad on the work surface inside the hood.

  • Tare Weighing: Place a clean, dry weighing vessel on the analytical balance inside the fume hood and tare the balance.

  • Aliquotting: Retrieve the stock container of 2-Bromo-5-fluoro-3-methylaniline from its designated storage location (see Section 5).

  • Dispensing: Carefully open the container. Using a clean spatula, dispense the desired amount of the solid into the tared weighing vessel. Causality Note: Work slowly and deliberately to avoid generating airborne dust. Keep the stock container opening away from your breathing zone.

  • Sealing: Immediately and securely close the stock container.[14] Wipe any residual dust from the outside of the container with a damp cloth before returning it to storage.

  • Dissolution: Add the appropriate solvent to the weighing vessel containing the aliquot. Gently swirl to dissolve. A magnetic stir bar can be used if necessary.

  • Transfer: Transfer the resulting solution to the reaction vessel. Rinse the weighing vessel with a small amount of additional solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

  • Decontamination: Decontaminate the spatula and any other contaminated reusable equipment with an appropriate solvent. Dispose of all solid waste, including gloves and spill pads, into the designated hazardous waste container (see Section 7).

  • Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[8]

Section 5: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and dark location.[5] A designated storage temperature of 2-8°C is recommended.[1][4] The storage area should be well-ventilated and secure.[12][15] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent degradation.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[12][14] Aniline compounds can react violently with these materials.

Section 6: Spill Management and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

6.1 Personnel Exposure

  • Inhalation: Immediately move the affected person to fresh air.[8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention and show the safety data sheet or label to the medical personnel.

6.2 Spill Cleanup

  • Small Spill (Solid): Evacuate non-essential personnel. Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[8] Avoid raising dust. Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[8]

  • Large Spill: Evacuate the laboratory immediately and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response Start Spill Occurs Evacuate Evacuate Area Alert Others Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (<10g) Assess->SmallSpill Small LargeSpill Large Spill (>10g or outside hood) Assess->LargeSpill Large DonPPE Don Full PPE SmallSpill->DonPPE CallEmergency Call Emergency Response (EH&S) LargeSpill->CallEmergency Contain Cover with Inert Absorbent DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate End Procedure Complete Decontaminate->End CallEmergency->End

Section 7: Waste Disposal

All waste containing 2-Bromo-5-fluoro-3-methylaniline, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[14]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

References

  • 2-Bromo-3-fluoro-5-methylaniline. MySkinRecipes. [Link]

  • 2-Bromo-5-fluoro-4-nitroaniline GHS Classification. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Bromo-2-fluoro-4-methylaniline Safety Data Sheet. Angene Chemical. [Link]

  • 3-Bromo-2-fluoro-5-methylaniline GHS Classification. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromo-5-fluoro-6-methoxy-3-methylaniline Properties. PubChem, National Center for Biotechnology Information. [Link]

  • Aniline Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Aniline Safety Procedures. Washington State University. [Link]

  • Aniline Medical Management Guidelines. ATSDR - CDC. [Link]

  • Aniline - Incident management. GOV.UK. [Link]

  • 4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. [Link]

  • Aniline Acute Exposure Guideline Levels. NCBI - NIH. [Link]

Sources

An In-depth Technical Guide to the Material Safety of 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

2-Bromo-5-fluoro-3-methylaniline is a substituted aniline derivative. Such compounds are pivotal as intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of bromine and fluorine atoms, along with a methyl group on the aniline ring, imparts specific reactivity and biological activity to the parent molecule.[1]

Understanding the physicochemical properties of a compound is the foundation of a robust safety protocol. Below is a table summarizing the known or predicted properties of 2-Bromo-5-fluoro-3-methylaniline and its isomers.

PropertyValueSource
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1][3]
Appearance Solid (predicted)[4]
Boiling Point ~251.8°C at 760 mmHg (predicted for isomer)[1]
Melting Point 86-90°C (for 5-Bromo-4-fluoro-2-methylaniline isomer)[5]
Storage Temperature 2-8°C, protected from light, under an inert atmosphere[1][4]
Solubility Slightly soluble in water[6]

Hazard Identification and GHS Classification

Based on the hazard profiles of its isomers, 2-Bromo-5-fluoro-3-methylaniline is classified as hazardous.[3][7] The Globally Harmonized System (GHS) classifications for closely related compounds consistently indicate the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][8]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3][7]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3][7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][8]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7][8]

The following GHS pictogram and signal word are associated with these hazards:

PictogramSignal Word

Warning

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Proactive Risk Management: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential for mitigating the risks associated with handling 2-Bromo-5-fluoro-3-methylaniline.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous substance. Given the potential for respiratory irritation and the likelihood of the compound being a fine powder, the following are mandatory:

  • Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust or vapors.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8]

  • Designated Work Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final, critical barrier between the user and the chemical.

  • Eye and Face Protection: Use chemical safety goggles and a face shield that are approved under government standards such as NIOSH (US) or EN 166 (EU).[8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially after direct contact.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of dust formation that cannot be controlled by a fume hood, a NIOSH-approved N95 (US) or P1 (EN143) dust mask should be used.[9] For significant airborne dust, a positive-pressure, air-purifying respirator may be necessary.[9]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 2-Bromo-5-fluoro-3-methylaniline fume_hood Work exclusively in a certified fume hood. start->fume_hood eye_protection Wear NIOSH/EN 166 approved safety glasses and face shield. hand_protection Wear nitrile or other chemical-resistant gloves. eye_protection->hand_protection body_protection Wear a flame-retardant lab coat. hand_protection->body_protection respiratory_protection Is there a risk of dust/aerosol generation? body_protection->respiratory_protection respirator Use NIOSH-approved respirator (e.g., N95). respiratory_protection->respirator Yes end_op Proceed with experiment respiratory_protection->end_op No fume_hood->eye_protection respirator->end_op

Caption: PPE protocol for handling 2-Bromo-5-fluoro-3-methylaniline.

Safe Handling, Storage, and Disposal Protocols

Handling
  • Avoid the formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling and before breaks.[8]

  • Ensure all containers are clearly labeled.

Storage
  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep containers tightly closed.[10]

  • Store at a recommended temperature of 2-8°C.[1][4]

  • The compound is noted to be light-sensitive and should be stored in a dark place, under an inert atmosphere.[8][11]

Waste Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

  • Do not allow the product to enter drains.[8]

Emergency Procedures: First Aid and Spill Management

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

The following first-aid procedures are based on the recommendations for isomeric compounds:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Emergency_Response cluster_exposure Emergency Response to Exposure cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to fresh air. Provide artificial respiration if needed. inhalation->fresh_air wash_skin Remove contaminated clothing. Wash with soap and water for 15+ mins. skin_contact->wash_skin rinse_eyes Rinse with water for 15+ mins. Remove contact lenses. eye_contact->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency response workflow for exposure incidents.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust.[8]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.[8]

    • For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[10]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available for 2-Bromo-5-fluoro-3-methylaniline.

  • Chemical Stability: The compound is stable under recommended storage conditions.[6]

  • Conditions to Avoid: Light sensitivity has been noted for related compounds.[8] Avoid dust formation.

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[12]

References

Sources

Technical Guide: Reactivity & Stability of 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, stability, and handling of 2-Bromo-5-fluoro-3-methylaniline (CAS: 1463053-93-1), a highly specialized intermediate used in the synthesis of kinase inhibitors and heterocyclic pharmaceutical cores.

Executive Summary & Structural Logic

2-Bromo-5-fluoro-3-methylaniline represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. Its value lies in the orthogonal reactivity of its three substituents, allowing for sequential, regioselective modification. However, this density introduces significant steric and electronic challenges that standard protocols often fail to address.

The "1,2,3-Constraint"

The defining feature of this molecule is the contiguous substitution pattern at positions 1 (Amine), 2 (Bromine), and 3 (Methyl).

  • Steric Blockade: The C2-Bromine atom is "sandwiched" between the C1-Amine and C3-Methyl groups. This creates a high energy barrier for oxidative addition by transition metals (e.g., Palladium) due to steric hindrance.

  • Electronic Push-Pull: The C5-Fluorine atom exerts an inductive withdrawing effect (

    
    ), deactivating the aromatic ring towards electrophilic attack but activating the C-Br bond for nucleophilic aromatic substitution (
    
    
    
    ) or metal insertion, albeit weakly compared to nitro-variants.

Stability & Handling Profile

Unlike simple anilines, this compound exhibits heightened sensitivity due to the weak C-Br bond and electron-rich amine.

ParameterSpecificationCritical Handling Note
Oxidation Potential HighThe free amine is prone to rapid oxidation (browning) upon air exposure. Store under Argon/Nitrogen.
Photostability LowThe C-Br bond is labile to UV light, leading to homolytic cleavage and debromination. Store in amber vials.
Thermal Stability ModerateStable up to ~40°C. Above 60°C, risk of auto-condensation increases. Store at 2–8°C.
Hygroscopicity LowGenerally hydrophobic, but moisture can accelerate hydrolytic degradation if traces of acid are present.

Storage Directive:

Store at +4°C in a tightly sealed, amber glass container under an inert atmosphere (Ar/N2). Avoid metal spatulas (trace metal contamination can catalyze decomposition).

Reactivity Architecture

The molecule offers three distinct reaction vectors. The diagram below illustrates the steric environment and prioritized reaction sites.

ReactivityMap cluster_sterics Steric Environment Core 2-Bromo-5-fluoro- 3-methylaniline N_Term N-Terminus (C1) Nucleophilic Attack (Amide Coupling/Reductive Amination) Core->N_Term High Reactivity Br_Site C2-Bromine Handle Suzuki/Buchwald Coupling *Sterically Hindered* Core->Br_Site Low Reactivity (Requires Specialized Ligands) F_Site C5-Fluorine Metabolic Blocker (Generally Inert) Core->F_Site Stable Warning C3-Methyl blocks Pd Approach to C2 Warning->Br_Site

Figure 1: Reactivity map highlighting the steric conflict at the C2 position.

Experimental Protocols

The following protocols are designed to overcome the specific steric and electronic challenges of this scaffold.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-methyl and ortho-amine groups prevent standard


 catalysts from accessing the C-Br bond.
Solution:  Use of the Buchwald ligand SPhos  or XPhos , which are designed to facilitate oxidative addition in hindered systems [1].

Reagents:

  • Substrate: 2-Bromo-5-fluoro-3-methylaniline (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4-8 mol%)

  • Base:

    
     (3.0 eq, anhydrous)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aniline, boronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Catalyst Pre-complexation: In a separate vial, dissolve

    
     and SPhos in Toluene under Argon. Stir for 5 minutes at RT to form the active catalytic species (color change to deep orange/red).
    
  • Initiation: Syringe the catalyst solution into the reaction vial. Add the water component (degassed).

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Note: Lower temperatures will result in incomplete conversion due to the steric barrier.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. Caution: The product may be light-sensitive; minimize exposure.

Protocol B: Sandmeyer Iodination (Functional Group Swap)

Challenge: Converting the amine to an iodine allows for orthogonal coupling (Iodine reacts faster than Bromine). Solution: A non-aqueous Sandmeyer approach using diiodomethane or aqueous conditions with strict temperature control [2].

Reagents:

  • Substrate: 2-Bromo-5-fluoro-3-methylaniline (1.0 eq)

  • Acid:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (3.0 eq)
  • Diazotizing Agent:

    
     (2.0 eq) or 
    
    
    
    -BuONO
  • Iodine Source: KI (2.5 eq)

Step-by-Step Methodology:

  • Salt Formation: Suspend the aniline in Acetonitrile (ACN) and add

    
    -TsOH. Cool to 0°C.
    
  • Diazotization: Dropwise add an aqueous solution of

    
     (or organic nitrite) while maintaining temperature < 5°C. Stir for 20 mins. The formation of the diazonium salt is indicated by the solution becoming clear/homogeneous.
    
  • Quench/Substitution: Add an aqueous solution of KI dropwise.

  • Evolution: Allow the reaction to warm to RT. Nitrogen gas evolution will be vigorous.

  • Finish: Stir at 60°C for 1 hour to ensure completion.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from purple to yellow). Extract with DCM.[1]
    

Synthesis Workflow Diagram

This workflow illustrates how to navigate the competing reactivities.

Workflow Start Starting Material: 2-Bromo-5-fluoro-3-methylaniline Decision Target Transformation? Start->Decision Path_A Path A: C-C Bond Formation (Suzuki Coupling) Decision->Path_A Modify Ring Path_B Path B: N-Functionalization (Amide/Urea) Decision->Path_B Modify Amine Step_A1 Requirement: Protect Amine? (Often NO if using SPhos/Base) Path_A->Step_A1 Step_B1 Action: Nucleophilic Attack Reagent: Acid Chloride/Isocyanate Path_B->Step_B1 Step_A2 Action: Pd-Cat Coupling Ligand: SPhos/XPhos Temp: >90°C Step_A1->Step_A2 Product_A Biaryl Product (Retains NH2) Step_A2->Product_A Product_B Amide/Urea Product (Retains Br for later) Step_B1->Product_B

Figure 2: Decision tree for synthetic planning.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7532–7533.

  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(1), 81–84.

  • ChemicalBook. (n.d.).[1] 2-Bromo-5-fluoro-3-methylaniline Product Properties.

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: Halo-anilines and Derivatives.

Sources

Technical Deep Dive: Discovery and History of 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architecture of Precision

2-Bromo-5-fluoro-3-methylaniline (CAS: 1463053-93-1 ) is not merely a chemical intermediate; it is a "privileged scaffold" in modern oncology drug discovery. Emerging prominently in the patent literature around 2014–2022, this poly-substituted aniline has become a cornerstone in the synthesis of next-generation kinase inhibitors, specifically targeting the KRAS G12D mutation —one of the most elusive and aggressive oncogenic drivers in pancreatic and colorectal cancers.

For researchers and drug developers, this molecule represents a masterclass in substituent engineering. It provides a pre-organized aromatic core where every position serves a distinct pharmacological or synthetic purpose: the bromine for cross-coupling, the fluorine for metabolic stability, and the methyl group for conformational locking.

Discovery and Historical Context

The history of 2-Bromo-5-fluoro-3-methylaniline is inextricably linked to the "Fluorine Renaissance" in medicinal chemistry and the race to drug "undruggable" targets like KRAS.

  • Early Context (Pre-2010): Poly-substituted anilines were often synthesized via non-selective nitration of toluene derivatives, leading to difficult isomer separations. The specific 2-Br, 3-Me, 5-F pattern was rare due to the directing group conflicts between the methyl (ortho/para) and fluoro (ortho/para) substituents.

  • The Turning Point (2014-2022): The molecule gained critical importance with the rise of covalent and non-covalent inhibitors for KRAS. Patent filings, such as US20240239788A1 and WO2022221739A1 , explicitly identify this aniline (often coded as Int-AH2 ) as a key building block for constructing quinazoline-2,4-dione scaffolds. These scaffolds mimic the switch-II pocket interactions in mutant KRAS proteins.

Chemical Properties & Structural Analysis

Why this specific substitution pattern? The efficacy of the final drug molecule hinges on the precise arrangement of atoms in this intermediate.

SubstituentPositionFunction in Drug DesignElectronic/Steric Effect
Amino (-NH₂) C1Nucleophile: Primary attachment point for heterocycle formation (e.g., urea formation, cyclization).Electron-donating (+M), activates ring for further functionalization.
Bromo (-Br) C2Synthetic Handle: Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the "warhead" or tail of the inhibitor.Weakly deactivating (-I), sterically significant.
Methyl (-CH₃) C3Conformational Lock: Forces the adjacent rings to twist out of planarity (atropisomerism), improving selectivity for the target pocket.Weakly activating (+I), provides hydrophobic bulk.
Fluoro (-F) C5Metabolic Blocker: Prevents oxidative metabolism (P450) at the para-position to the amine, extending half-life (

).
Strong electron-withdrawing (-I), weak donor (+M).

Synthesis Pathways: The "Sandmeyer-Iron" Route

The most authoritative and high-yielding synthesis, as detailed in recent patent literature (e.g., US20240239788A1 ), avoids the selectivity issues of direct bromination. Instead, it employs a Sandmeyer-type deaminative bromination followed by a selective reduction.

The Retrosynthetic Logic
  • Target: 2-Bromo-5-fluoro-3-methylaniline

  • Precursor: 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene

  • Starting Material: 4-Fluoro-2-methyl-6-nitroaniline

This route is superior because it fixes the substitution pattern early using a commercially available aniline precursor, ensuring 100% regioselectivity.

Detailed Reaction Workflow

SynthesisRoute SM 4-Fluoro-2-methyl-6-nitroaniline (Starting Material) Step1 Step 1: Sandmeyer Bromination CuBr₂, t-BuONO, MeCN, 0°C SM->Step1 Inter Intermediate (Int-AH1) 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene Step1->Inter Deaminative Bromination Step2 Step 2: Nitro Reduction Fe, AcOH, EtOH, 60°C Inter->Step2 Product Target Product (Int-AH2) 2-Bromo-5-fluoro-3-methylaniline Step2->Product Selective Reduction

Figure 1: The regioselective synthesis pathway for 2-Bromo-5-fluoro-3-methylaniline.

Experimental Protocol

The following protocol is adapted from US20240239788A1 , ensuring high fidelity and reproducibility.

Step 1: Synthesis of 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene

Principle: Conversion of a primary amine to a diazonium salt in situ, followed by displacement with bromide (Sandmeyer reaction).

  • Setup: Equip a reaction vessel with a mechanical stirrer and a cooling bath.

  • Reagents:

    • Copper(II) bromide (

      
      ): 1.2 equiv
      
    • tert-Butyl nitrite (

      
      -BuONO): 1.5 equiv
      
    • Starting Material: 4-Fluoro-2-methyl-6-nitroaniline (1.0 equiv)

    • Solvent: Acetonitrile (MeCN)

  • Procedure:

    • Suspend

      
       and 
      
      
      
      -BuONO in MeCN. Cool to 0°C .
    • Add the starting aniline (dissolved in MeCN) dropwise. Caution: Gas evolution (

      
      ).
      
    • Stir at 0°C until TLC/LCMS indicates consumption of starting material.

    • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Step 2: Reduction to 2-Bromo-5-fluoro-3-methylaniline

Principle: Selective reduction of the nitro group to an aniline using Iron (Fe) under acidic conditions (Béchamp reduction). This method is preferred over catalytic hydrogenation (


) to avoid de-halogenation (loss of the Bromine atom).
  • Reagents:

    • Precursor (from Step 1): 1.0 equiv

    • Iron Powder (Fe): 5.0 equiv

    • Acetic Acid (AcOH): Excess (solvent/reagent mix)

    • Ethanol (EtOH): Co-solvent

  • Procedure:

    • Dissolve the nitro-intermediate in a mixture of EtOH and AcOH (2:1 ratio).

    • Add Iron powder in one portion.

    • Heat to 60°C for 6 hours.

    • Monitoring: Check for the disappearance of the nitro peak and appearance of the amine peak (M+H = 204/206).

    • Workup: Filter through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated

      
      . Extract with DCM.
      
    • Yield: Typically >85%.[1]

Applications in Drug Discovery: The KRAS Frontier

The primary utility of 2-Bromo-5-fluoro-3-methylaniline is as a precursor for KRAS G12D inhibitors .

  • Mechanism: The aniline nitrogen is often incorporated into a heterocyclic core (e.g., quinazoline-2,4-dione). The 2-bromo position is then used to attach a bulky hydrophobic group (via cross-coupling) that occupies the solvent-exposed region of the KRAS protein.

  • Case Study: In the synthesis of Int-A4 (a complex quinazoline derivative), this aniline is reacted with methyl 3,3-dimethoxypropanoate using NaHMDS. The resulting scaffold perfectly complements the switch-II pocket of the mutant protein, with the methyl group providing the necessary twist to lock the inhibitor in the active conformation.

References

  • Small molecule inhibitors of KRAS G12D mutant. US Patent App. 2024/0239788 A1. (2024). Retrieved from .

  • Substituted Quinazoline-2,4-diones as KRAS G12D Inhibitors. WO Patent 2022/221739 A1. (2022). Retrieved from .

  • 2-Bromo-5-fluoro-3-methylaniline Product Data. Sigma-Aldrich / MilliporeSigma. (2024). Retrieved from .

  • Chemical Structure and Properties of CAS 1463053-93-1. PubChem. (2024). Retrieved from .

Sources

Methodological & Application

Application Note: Heterocyclic Synthesis Using 2-Bromo-5-fluoro-3-methylaniline

[1]

Executive Summary & Strategic Value

In modern drug discovery, particularly within the kinase inhibitor space (e.g., B-Raf, EGFR targeting), the 2-Bromo-5-fluoro-3-methylaniline scaffold offers a unique "molecular fingerprint."[1]

Unlike standard aniline building blocks, this compound presents a tri-substituted core that pre-encodes critical structural features into the final heterocycle:

  • C3-Methyl (Steric Lock): When cyclized into an indole or quinoline, this methyl group occupies the 4-position (indole numbering), a critical vector for controlling atropisomerism or filling hydrophobic pockets in ATP-binding sites.[1]

  • C5-Fluorine (Metabolic Shield): Occupies the 6-position (indole numbering), blocking metabolic oxidation and modulating the pKa of the resulting scaffold.

  • C2-Bromine (The Reactive Handle): Provides an orthogonal handle for Palladium-catalyzed annulation or cross-coupling.[1]

Chemo-Selectivity Profile: The primary challenge in using this scaffold is the steric hindrance at the C2-Bromine position caused by the adjacent C3-Methyl group.[1] Standard catalytic protocols often fail here.[1] This guide provides optimized protocols to overcome this "Steric-Electronic Mismatch."

Divergent Synthesis Map

The following diagram illustrates the three primary heterocyclic pathways accessible from this single starting material.

ReactionMapStart2-Bromo-5-fluoro-3-methylanilinePath1Larock Indole Synthesis(Pd-Cat + Alkyne)Start->Path1 AnnulationPath2Buchwald-Hartwig(Pd-Cat + Amine)Start->Path2 C-N CouplingPath3Suzuki-Miyaura(Pd-Cat + Boronic Acid)Start->Path3 C-C CouplingProd14-Methyl-6-fluoroindoles(Kinase Scaffolds)Path1->Prod1Prod2Benzimidazoles/QuinoxalinesPath2->Prod2Prod3Biaryl Anilines(Pre-cyclization)Path3->Prod3

Figure 1: Divergent synthetic pathways.[1][2] The C2-Br/C1-NH2 motif serves as a linchpin for forming 5- and 6-membered fused rings.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methyl-6-fluoroindoles (Modified Larock)

Objective: Accessing the 4-Me-6-F indole core.[1][3] Challenge: The C3-methyl group sterically crowds the Pd-oxidative addition site. Standard ligands (PPh3) result in low yields (<30%). Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or SPhos) to facilitate oxidative addition and reductive elimination.

Materials
  • Substrate: 2-Bromo-5-fluoro-3-methylaniline (1.0 equiv)

  • Alkyne: Internal alkyne (e.g., Diphenylacetylene or functionalized derivative) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%) — Critical for steric bulk tolerance

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon stream, charge a pressure vial with 2-Bromo-5-fluoro-3-methylaniline (1.0 mmol), Alkyne (1.2 mmol), Pd(OAc)₂ (11 mg), XPhos (47 mg), and K₂CO₃ (414 mg).

  • Solvation: Add anhydrous DMF (5 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the reaction block to 100°C for 12 hours.

    • Note: The C3-methyl group raises the energy barrier for the migratory insertion step. Do not reduce temperature below 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75-85% (vs. 20-30% with standard Larock conditions).[1]

Protocol B: Synthesis of Benzimidazoles via One-Pot Cyclization

Objective: Synthesis of 4-fluoro-6-methylbenzimidazoles. Mechanism: Copper-catalyzed amination followed by condensation.[1]

Materials
  • Substrate: 2-Bromo-5-fluoro-3-methylaniline (1.0 equiv)

  • Amidine/Guanidine: Acetamidine HCl (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO

Step-by-Step Methodology
  • Mixing: Combine substrate, acetamidine HCl, CuI, Phenanthroline, and Cs₂CO₃ in a round-bottom flask.

  • Degassing: Evacuate and backfill with N₂ (3 cycles). Add DMSO.

  • Heating: Heat to 120°C for 16 hours.

    • Mechanistic Insight: The reaction proceeds via initial C-N coupling at the bromine position, followed by rapid intramolecular condensation of the aniline nitrogen onto the amidine carbon.

  • Isolation: Pour into ice-water. Extract with DCM.[1] The product often precipitates upon water addition due to the lipophilicity of the F/Me substitution.

Quantitative Data Summary

ParameterStandard Conditions (PPh3)Optimized Conditions (XPhos)Impact of C3-Methyl
Oxidative Addition Rate SlowFastSteric hindrance at C2-Br requires bulky, electron-rich ligands.[1]
Regioselectivity (Indole) 85:15>98:2The C3-Me directs alkyne insertion away from the steric bulk.
Yield (Larock) 28%82% Ligand choice is the determinant factor.
Metabolic Stability (t1/2) N/AHighC5-F blocks para-hydroxylation (relative to amine).

Mechanistic Visualization (Graphviz)

The following diagram details the catalytic cycle for the Optimized Larock Indole Synthesis , highlighting the specific influence of the C3-Methyl group.

MechanismStep1Oxidative Addition(Pd(0) inserts into C-Br)Step2Alkyne Coordination(Steric Clash with C3-Me)Step1->Step2 Pd(II)-Ar speciesStep3Migratory Insertion(Syn-insertion)Step2->Step3 Rate Limiting Step(Requires High T)Step4Intramolecular Amination(Ring Closure)Step3->Step4 Vinyl-Pd IntermediateStep5Reductive Elimination(Release of Indole)Step4->Step5 Pd(II)-HydrideStep5->Step1 Regenerate Pd(0)

Figure 2: Catalytic cycle of the Larock synthesis. The red node indicates the step most affected by the C3-methyl steric hindrance.[1]

Troubleshooting & Optimization

  • Problem: Low conversion in coupling reactions.

    • Root Cause:[4][5][6][7][8][9] The C3-Methyl group shields the C2-Bromine.[1]

    • Fix: Switch to Pd-PEPPSI-IPr or Pd2(dba)3 + XPhos .[1] These catalysts are designed for sterically demanding substrates.

  • Problem: Dehalogenation (Loss of Br without coupling).

    • Root Cause:[4][5][6][7][8][9] Hydride source in solvent or overheating.

    • Fix: Ensure DMF is anhydrous.[1] If using alcohols as solvent, switch to Toluene or Dioxane.

References

  • Larock Indole Synthesis: Larock, R. C., & Yum, E. K. (1991).[7] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Steric Ligand Optimization: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides.[1] Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-Bromo-5-fluoro-3-methylaniline (CAS 153435-63-3) , a highly privileged scaffold in the synthesis of kinase inhibitors and fluorinated heterocycles.[1]

  • CAS: 153435-63-3[1][2][3][4]

  • Molecular Weight: 204.04 g/mol [5]

  • Key Features: Sterically congested aryl bromide; Fluorine bioisostere handle.

Part 1: Strategic Analysis & Chemical Logic

The Scaffold Advantage

2-Bromo-5-fluoro-3-methylaniline represents a "Goldilocks" intermediate for drug discovery.[1] Its value lies in its specific substitution pattern:

  • The 2-Bromo Handle: Positioned ortho to the amine, this allows for rapid cyclization into indoles, benzimidazoles, and quinazolines—core structures in oncology drugs (e.g., VEGFR, EGFR inhibitors).

  • The 3-Methyl Group: Provides critical steric bulk that often restricts bond rotation in the final drug molecule, improving binding selectivity (the "Atropisomer Effect"). However, it also sterically hinders the bromine, requiring specialized catalytic systems.

  • The 5-Fluoro Substituent: Increases metabolic stability by blocking the oxidation-prone para-position relative to the methyl group, while modulating pKa.[1]

Synthetic Challenges (Expert Insight)

The primary challenge with this substrate is the steric crowding around the C-Br bond. The bromine is sandwiched between the amine (-NH₂) and the methyl group (-CH₃). Standard Pd(PPh₃)₄ protocols often fail or suffer from slow kinetics.

  • Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd complexes is mandatory to facilitate oxidative addition.

Part 2: Synthetic Workflows & Visualization

The following diagram illustrates the three primary divergent pathways for this substrate:

G Start 2-Bromo-5-fluoro- 3-methylaniline Suzuki Pathway A: Biaryl Coupling (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2 Pd-XPhos Indole Pathway B: Indole Synthesis (Larock/Sonogashira) Start->Indole Alkyne Pd/Cu Buchwald Pathway C: C-N Bond Formation (Buchwald-Hartwig) Start->Buchwald R-NH2 Pd-BrettPhos Target1 Fluorinated Biaryl Kinase Inhibitors Suzuki->Target1 Target2 4-Fluoro-6-methyl-1H-indole (Serotonin Modulators) Indole->Target2 Target3 N-Aryl Anilines (Secondary Amines) Buchwald->Target3

Caption: Divergent synthetic pathways utilizing the steric and electronic features of the 2-bromo-5-fluoro-3-methylaniline scaffold.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of 5-fluoro-3-methyl-2-(pyridin-3-yl)aniline (Biaryl formation).[1] Rationale: Standard conditions fail due to the ortho-methyl group.[1] We employ the Buchwald G3 Precatalyst system which is air-stable and highly active for hindered substrates.[1]

Materials:
  • Substrate: 2-Bromo-5-fluoro-3-methylaniline (1.0 equiv)[1]

  • Boronic Acid: Pyridine-3-boronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:
  • Setup: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with the aniline (1.0 mmol, 204 mg), boronic acid (1.5 mmol), and XPhos Pd G3 catalyst (17 mg, 0.02 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL). Stir briefly to dissolve solids.

  • Activation: Add the aqueous K₃PO₄ solution (6 mL, 0.5 M) via syringe. The biphasic mixture allows for efficient scavenging of boronic acid byproducts.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via LC-MS.[1] The hindered bromide consumption is the rate-limiting step.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The amino group makes the product polar; consider adding 1% Et₃N to the eluent to prevent tailing.

Data Summary Table:

Parameter Standard Condition Optimized Condition (This Protocol)
Catalyst Pd(PPh₃)₄ XPhos Pd G3
Temperature 100°C 80°C
Yield 35-45% (Incomplete) 88-92%

| Time | 24 h | 4 h |[1]

Protocol B: Larock Indole Synthesis (Heterocyclization)

Objective: Synthesis of 4-fluoro-6-methyl-2-substituted-1H-indole.[1] Rationale: This reaction utilizes the ortho-bromo and amino groups in a single pot to build the indole core, a critical scaffold for tryptophan mimetics.

Mechanism Note:

The reaction proceeds via oxidative addition of Pd to the C-Br bond, followed by migratory insertion of the alkyne, and finally intramolecular nucleophilic attack by the amine.

Step-by-Step Methodology:
  • Reagents: Combine 2-Bromo-5-fluoro-3-methylaniline (1.0 equiv), Internal Alkyne (e.g., 4-octyne, 1.2 equiv), Na₂CO₃ (3.0 equiv), and LiCl (1.0 equiv).

  • Catalytic System: Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) are generally sufficient here, as the elevated temperature overcomes steric barriers.

  • Solvent: DMF (anhydrous).

  • Execution: Heat the mixture to 100°C in a sealed tube for 12 hours.

    • Safety: DMF at 100°C can decompose; ensure proper venting or pressure-rated vessels.[1]

  • Isolation: Pour into water/ice mixture. Extract with Et₂O.[6] The indole product is often fluorescent under UV light, aiding detection during chromatography.

Part 4: Troubleshooting & Self-Validating Checks

1. "Stalled Reaction" in Suzuki Coupling:

  • Symptom: Starting material remains after 4 hours.

  • Cause: Oxidation of the catalyst or insufficient activation of the boronic acid.

  • Fix: Ensure the solvent is thoroughly degassed (sparge with Argon for 15 mins). Switch base to Cs₂CO₃ in Toluene/Water if K₃PO₄ fails; Cesium is larger and can assist in the transmetallation step for sterically crowded interfaces.

2. Regioselectivity in Indole Synthesis:

  • Issue: Formation of the wrong regioisomer when using unsymmetrical alkynes.

  • Insight: The bulky 3-methyl group on the aniline will push the larger substituent of the alkyne away from the fusion point (to the C2 position of the indole). Use this steric clash to your advantage to design regioselective outcomes.

References

  • Buchwald-Hartwig Amination & Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
    • Source:

  • Sterically Hindered Substrate Optimization

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research.

    • Source:

  • Indole Synthesis via Palladium Catalysis

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society.

    • Source:

  • General Reactivity of Fluoro-Anilines

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 153435-63-3.
    • Source:

Sources

Application Note: 2-Bromo-5-fluoro-3-methylaniline in Targeted Protein Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-Bromo-5-fluoro-3-methylaniline (CAS 1463053-93-1) , a high-value intermediate critical in the synthesis of next-generation covalent kinase inhibitors (e.g., BTK) and KRAS G12D inhibitors.

Introduction & Strategic Value

In the landscape of modern medicinal chemistry, 2-Bromo-5-fluoro-3-methylaniline serves as a "privileged" synthon. Its value lies not merely in its functional groups, but in their specific topological arrangement, which addresses three critical challenges in drug design:

  • Conformational Locking (The Methyl Group): The C3-methyl group introduces steric bulk that restricts rotation around the C-N bond. In KRAS G12D inhibitors, this is often exploited to freeze the molecule in a bioactive atropisomeric conformation, enhancing selectivity for the mutant protein over the wild type.

  • Metabolic Blocking (The Fluorine Atom): Positioned para to the bromine, the C5-fluorine atom blocks metabolic oxidation (P450-mediated hydroxylation) at a typically vulnerable electron-rich site, significantly extending the in vivo half-life.

  • Orthogonal Reactivity (The Bromine Handle): The C2-bromine atom is electronically activated for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) or can serve as a leaving group in radical cyclizations, allowing for the modular construction of fused bicyclic cores (e.g., quinolines, cinnolines).

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Bromo-5-fluoro-3-methylaniline
CAS Number 1463053-93-1
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DCM, EtOAc; Sparingly soluble in water
Key Impurity 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene (Precursor)

Synthetic Utility & Workflows

The following diagram illustrates the primary synthetic pathways utilizing this intermediate, specifically highlighting its role in constructing the Quinoline and Cinnoline cores found in KRAS and BTK inhibitors.

G Nitro Precursor: 2-Bromo-5-fluoro-1-methyl- 3-nitrobenzene Aniline Target Intermediate: 2-Bromo-5-fluoro-3-methylaniline (CAS 1463053-93-1) Nitro->Aniline Fe / AcOH / EtOH Reductive Amination Quinoline Fused Core A: Quinoline/Quinolinone (KRAS G12D Scaffolds) Aniline->Quinoline Methyl 3,3-dimethoxypropanoate NaHMDS, THF, 0°C Cinnoline Fused Core B: Cinnoline Derivatives (BTK Inhibitor Scaffolds) Aniline->Cinnoline Diazotization / Cyclization (Richter-type synthesis) CrossCoupling Downstream Functionalization: Pd-Catalyzed C-N/C-C Coupling Quinoline->CrossCoupling Suzuki/Buchwald (Using Br-handle) Cinnoline->CrossCoupling SNAr / Coupling

Figure 1: Synthetic divergence from 2-Bromo-5-fluoro-3-methylaniline into bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of the Aniline Intermediate (Reduction)

Context: This step ensures high purity of the aniline, critical for subsequent sensitive metal-catalyzed steps.

Reagents:

  • 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene (Starting Material)

  • Iron Powder (325 mesh, reduced)

  • Acetic Acid (Glacial)

  • Ethanol (Absolute)

Procedure:

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-bromo-5-fluoro-1-methyl-3-nitrobenzene (25.0 g, 107 mmol).

  • Solvent Addition: Add Ethanol (250 mL) followed by Acetic Acid (125 mL).

  • Activation: Add Iron powder (29.8 g, 534 mmol, 5.0 equiv) in portions to avoid excessive exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a fluorescent blue spot (amine) should appear at lower Rf.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc (200 mL).

  • Neutralization: Concentrate the filtrate. Resuspend in EtOAc and wash carefully with saturated NaHCO₃ until pH ~8.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the title compound (Yield typically >90%).

Protocol B: Cyclization to Quinoline Core (KRAS Inhibitor Scaffold)

Context: This protocol is adapted from recent patent literature (e.g., WO2022221739) for constructing the bicyclic core of KRAS G12D inhibitors.

Reagents:

  • 2-Bromo-5-fluoro-3-methylaniline (4.90 g, 24.0 mmol)

  • Methyl 3,3-dimethoxypropanoate (4.27 g, 28.8 mmol, 1.2 equiv)

  • NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation: In a flame-dried flask under N₂ atmosphere, dissolve 2-Bromo-5-fluoro-3-methylaniline and Methyl 3,3-dimethoxypropanoate in anhydrous THF (30 mL).

  • Cyclization: Cool the solution to 0°C using an ice bath.

  • Base Addition: Dropwise add NaHMDS (36.0 mL, 36.0 mmol, 1.5 equiv) over 10 minutes.

    • Critical Note: Maintain internal temperature below 5°C to prevent polymerization of the acrylate equivalent.

  • Progression: Stir at 0°C for 30 minutes, then allow to warm to 20°C (Room Temp) and stir for 2–4 hours.

  • Quench: Quench the reaction with saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Combine organics, wash with brine, and dry over MgSO₄.

  • Purification: The resulting crude often contains the uncyclized acrylamide intermediate or the fully cyclized quinolinone depending on exact conditions. If cyclization is incomplete, an acid-mediated step (e.g., Eaton's reagent or PPA) may be required to close the ring.

Protocol C: Buchwald-Hartwig Cross-Coupling (General Method)

Context: Utilizing the bromine handle to attach the aniline to a heteroaromatic core (e.g., chloropyrimidine).

Reagents:

  • Aryl Halide (e.g., 2,4-dichloropyrimidine)

  • 2-Bromo-5-fluoro-3-methylaniline[][2][3][4][]

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge the aryl halide (1.0 equiv), aniline (1.1 equiv), and base into a vial.

  • Add the catalyst and ligand inside a glovebox or under strict Argon flow.

  • Add degassed dioxane.

  • Seal and heat to 100°C for 12 hours.

  • Observation: The steric bulk of the methyl group at C3 requires highly active ligands (like BrettPhos ) to ensure efficient coupling at the sterically hindered nitrogen.

Safety & Handling

  • Toxicity: Halogenated anilines are potential mutagens and can induce methemoglobinemia. All operations must be conducted in a fume hood.

  • Iron Waste: The iron residue from Protocol A is pyrophoric when dry. Keep wet with water/solvent during disposal.

  • Storage: Store the aniline under inert gas (Argon) at 2–8°C to prevent oxidation (darkening of solid).

References

  • KRAS G12D Inhibitor Synthesis: Small molecule inhibitors of KRAS G12D mutant. Patent WO2022221739A1. (Describes the NaHMDS mediated cyclization of 2-bromo-5-fluoro-3-methylaniline).

  • BTK Inhibitor Application: Cinnoline derivatives as BTK inhibitors.[] Patent CN103975948. (Highlights the use of the aniline in constructing cinnoline scaffolds).

  • Intermediate Synthesis: Preparation of 2-bromo-5-fluoro-3-methylaniline. Patent US20240239788A1. (Provides the iron reduction protocol).

  • Buchwald-Hartwig Conditions: Buchwald-Hartwig Cross Coupling Reaction.[6] Organic Chemistry Portal. (General reference for catalyst selection with hindered anilines).

Sources

Microwave-assisted reactions of 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 2-Bromo-5-fluoro-3-methylaniline

Executive Summary

2-Bromo-5-fluoro-3-methylaniline (CAS: 1020736-23-9) is a high-value pharmacophore used in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, MEK) and agrochemicals. Its unique substitution pattern presents a specific synthetic challenge: the 3-methyl group exerts significant ortho-steric hindrance, impeding palladium oxidative addition at the C-Br bond, while the 5-fluoro group modulates electronic properties, enhancing metabolic stability but reducing the nucleophilicity of the aniline nitrogen.

Traditional thermal heating often leads to prolonged reaction times (12–24 h) and homocoupling byproducts due to the forcing conditions required to overcome the steric barrier. This guide details microwave-assisted protocols that utilize rapid dielectric heating to accelerate reaction kinetics, utilizing specialized phosphine ligands (SPhos, XPhos) to navigate the steric environment.

Strategic Analysis & Workflow

The functionalization of this scaffold branches into three primary pathways. The choice of pathway depends on whether the target is a biaryl system, a substituted aniline, or a fused heterocycle.

ReactionWorkflow Start 2-Bromo-5-fluoro- 3-methylaniline Decision Target Architecture? Start->Decision PathA Biaryl Scaffold (Suzuki-Miyaura) Decision->PathA C-C Bond PathB Diamine/Aniline Deriv. (Buchwald-Hartwig) Decision->PathB C-N Bond PathC Fused Heterocycle (Indole/Quinoline) Decision->PathC Cyclization ProdA 7-Fluoro-5-methyl- biaryl-2-amine PathA->ProdA Boronic Acid Pd-XPhos G3 MW 100°C ProdB N-Substituted Diarylamine PathB->ProdB Amine Pd-BrettPhos MW 110°C ProdC 4-Fluoro-6-methyl- indole Derivative PathC->ProdC Alkyne Pd/Cu Sonogashira MW 120°C

Figure 1: Strategic decision tree for the functionalization of 2-Bromo-5-fluoro-3-methylaniline. The workflow prioritizes ligand selection based on the specific steric demands of the 3-methyl substituent.

Critical Mechanistic Factors

  • The "Ortho-Methyl" Wall: The methyl group at position 3 creates a steric clash with standard phosphine ligands (like PPh3) during the oxidative addition step.

    • Solution: Use Buchwald Dialkylbiaryl Ligands (e.g., SPhos, XPhos). These ligands are bulky but flexible; they form a "pocket" that facilitates the entry of the hindered aryl bromide while preventing catalyst decomposition.

  • Unprotected Amine Interference: The free amine at position 1 can coordinate to Palladium, poisoning the catalyst (forming stable Pd-amine complexes that do not cycle).

    • Solution: Use Pre-catalysts (e.g., XPhos Pd G3) that activate rapidly or use bases like K3PO4 (weaker base) in biphasic systems to minimize amine deprotonation/coordination during the critical oxidative addition phase.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Synthesis of biaryl intermediates without N-protection.

Rationale: This protocol avoids the protection-deprotection steps of the amine. We utilize SPhos Pd G2 , which is highly active for sterically hindered aryl chlorides and bromides.

Materials:

  • Substrate: 2-Bromo-5-fluoro-3-methylaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–5 mol%)

  • Base: Potassium Phosphate (K3PO4), tribasic (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, add the aniline (1.0 mmol), boronic acid (1.5 mmol), and K3PO4 (3.0 mmol).

  • Catalyst Addition: Add SPhos Pd G2 (0.02 mmol). Note: Air-stable precatalysts are preferred over Pd(OAc)2/Ligand mixing for reproducibility.

  • Solvation: Add 4 mL of Dioxane and 1 mL of deionized water. Cap the vial with a Teflon-lined septum.

  • Degassing: Sparge the mixture with Argon for 2 minutes (critical to prevent homocoupling of the boronic acid).

  • Microwave Irradiation:

    • Temp: 100 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Outcome: >85% Yield. The 3-methyl group forces the biaryl system into a twisted conformation, which is often beneficial for solubility.

Protocol B: Microwave-Assisted Sonogashira Cyclization (Indole Synthesis)

Target: One-pot synthesis of 4-fluoro-6-methylindoles.

Rationale: 2-haloanilines are precursors to indoles via coupling with terminal alkynes followed by cyclization. The microwave drives the initial coupling and the subsequent 5-endo-dig cyclization in a single pot.

Materials:

  • Substrate: 2-Bromo-5-fluoro-3-methylaniline (1.0 equiv)

  • Reagent: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Assembly: Charge a microwave vial with the aniline (1.0 mmol), Pd catalyst (0.05 mmol), and CuI (0.02 mmol).

  • Solvent/Base: Add DMF (3 mL) and Et3N (0.5 mL).

  • Reagent: Add the alkyne (1.2 mmol).

  • Irradiation (Two-Stage):

    • Stage 1 (Coupling): 80 °C for 10 minutes.

    • Stage 2 (Cyclization): Ramp to 140 °C for 20 minutes.

    • Note: The higher temperature in Stage 2 overcomes the energy barrier created by the 3-methyl group pushing against the incoming alkyne during ring closure.

  • Workup: Dilute with water, extract with diethyl ether (DMF removal is critical).

  • Safety Note: Copper acetylides are potentially explosive; keep the reaction under inert atmosphere and do not let the reaction dry out completely before quenching.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by free amine.Switch to XPhos Pd G3 (highly robust) or protect amine as an acetamide.
Protodebromination Overheating or wet solvent (if anhydrous required).Reduce MW temp to 80°C and extend time. Ensure solvents are anhydrous (for Buchwald).
Homocoupling (Biaryl) Oxygen presence.[2][3]Increase Argon sparging time to 5 mins.
Black Precipitate (Pd Black) Catalyst decomposition.The 3-methyl steric bulk is destabilizing the Pd-Ligand complex. Increase Ligand:Pd ratio to 2:1.

References

  • Microwave-Assisted Synthesis of Unprotected Ortho-Bromoanilines. Source: National Institutes of Health (NIH) / PubMed Central. Context: Validates the feasibility of Suzuki couplings on unprotected ortho-haloanilines using specific palladium protocols. URL:[Link]

  • Microwave-Assisted Synthesis of Fluorinated Heterocycles. Source: MDPI (Molecules). Context: Reviews the synthesis of fluorinated drugs and the utility of microwave energy in forming fluorinated heterocyclic cores. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Practical Guide. Source: Yoneda Labs. Context: Detailed mechanistic insight into ligand selection (SPhos/XPhos) for hindered substrates. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-5-fluoro-3-methylaniline Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction yield for 2-Bromo-5-fluoro-3-methylaniline couplings Content type: Technical Support Center Guide

Case ID: CAS-1463053-93-1-OPT Status: Active Support Tier: Senior Application Scientist

Molecular Profile & Reactivity Analysis

Subject: 2-Bromo-5-fluoro-3-methylaniline Core Challenge: The "Steric Sandwich" & Electronic Deactivation.

Before attempting optimization, you must understand the structural constraints of this scaffold. The bromine at the C2 position is di-ortho-substituted , flanked by an amine group (-NH₂) at C1 and a methyl group (-CH₃) at C3.

  • Steric Hindrance: The C2-Br bond is deeply buried. Standard ligands (e.g., PPh₃, dppf) often fail to facilitate oxidative addition or, more commonly, stall during transmetalation due to the inability of the boronic acid to approach the crowded Pd-center.

  • Catalyst Poisoning: The free C1-amine can act as a competitive ligand, binding to the Palladium center and forming inactive "Pd-amine" complexes, effectively killing the catalytic cycle.

  • Electronic Effects: The C5-fluorine exerts an inductive withdrawing effect (-I), which deactivates the ring slightly but stabilizes the C-Pd bond after oxidative addition.

Critical Workflows: Cross-Coupling (The Bromine Handle)

Protocol A: Suzuki-Miyaura Coupling (Direct Method)

Recommended for: Rapid screening when amine protection is undesirable.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands promote oxidative addition into hindered C-Br bonds and prevent amine coordination.

Optimized Conditions:

ComponentRecommendationMechanism of Action
Catalyst Source Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂Provides the active Pd(0) species.
Ligand SPhos or XPhos (2:1 L:Pd ratio)SPhos creates a protective pocket around the Pd center, allowing entry only to the reacting partners while excluding the free amine.
Base K₃PO₄ (3.0 equiv)Anhydrous, mild base minimizes dehalogenation side reactions compared to alkoxides.
Solvent Toluene/Water (10:1) or 1,4-DioxaneBiphasic systems often accelerate transmetalation for hindered substrates.
Temperature 100°C – 110°CHigh energy is required to overcome the steric barrier of the methyl group.

Step-by-Step Protocol:

  • Charge reaction vessel with 2-Bromo-5-fluoro-3-methylaniline (1.0 eq), Boronic Acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill with Argon (3 cycles). Critical: Oxygen is a catalyst killer here.

  • Add degassed Toluene/Water (10:1, 0.2 M concentration).

  • Seal and heat to 100°C for 12–16 hours.

  • QC Check: If conversion < 50% at 4 hours, add 0.5 eq of additional Boronic Acid (protodeboronation often consumes the coupling partner).

Protocol B: The "Protection First" Route (High Yield Method)

Recommended for: Scale-up (>5g) or when using expensive boronic acids.

If direct coupling yields are inconsistent, the free amine is likely interfering.

  • Protect: Convert -NH₂ to -NHAc (Acetamide) or -NHBoc.

    • Why? This removes the amine's ability to bind Pd and changes the hybridization geometry, slightly opening the steric pocket around the Bromine.

  • Couple: Run the Suzuki coupling using Pd(dppf)Cl₂ or XPhos Pd G2 .

  • Deprotect: Acidic hydrolysis (HCl/MeOH).

Troubleshooting & FAQs

Q1: I am observing significant protodehalogenation (Product is 3-fluoro-5-methylaniline). Why?

Diagnosis: This is the "Reduction" pathway. It occurs when the transmetalation step is too slow due to steric hindrance (the methyl group blocks the incoming boronic acid). The Pd-Ar intermediate waits too long and eventually grabs a hydride from the solvent or ligand (Beta-hydride elimination).

Corrective Actions:

  • Switch Solvents: Avoid alcohols (isopropanol, ethanol) which are hydride sources. Use strictly aprotic solvents like Toluene or DMF.

  • Increase Concentration: Run the reaction at 0.5 M to favor the bimolecular coupling over the unimolecular reduction.

  • Change Ligand: Switch from SPhos to CataCXium A or PCy3 , which are bulkier and can accelerate the reductive elimination step.

Q2: The reaction turns black immediately, and conversion stops.

Diagnosis: "Palladium Black" formation. Your active catalytic species is aggregating into inactive metal clusters. This is common with free anilines.

Corrective Actions:

  • Stabilization: Add 10 mol% TBAB (Tetrabutylammonium bromide) . It acts as a phase transfer catalyst and stabilizes nanoparticles.

  • Ligand Load: Increase Ligand:Metal ratio to 4:1.

  • Amine Protection: Refer to Protocol B. The free amine is likely destabilizing the Pd-Ligand complex.

Q3: Can I perform Buchwald-Hartwig amination on the amine (C1) while keeping the Bromine (C2) intact?

Diagnosis: Chemoselectivity challenge. Answer: Yes, but it is risky. The C2-Bromine is an active electrophile. To functionalize the C1-Amine exclusively:

  • Use Electrophile Control: React the aniline with an acyl chloride or alkyl halide (SN2) rather than a Pd-catalyzed coupling.

  • If Pd-coupling is necessary: Use a catalyst that prefers oxidative addition into Chlorides or Triflates over Bromides (rare), or ensure the coupling partner is significantly more reactive than the C2-Br bond. Recommendation: Avoid Pd-catalysis on the amine if the bromine must be preserved. Use reductive amination instead.

Visualizing the Optimization Logic

Diagram 1: Decision Matrix for Reaction Optimization

This workflow guides you through the "Sandwich" steric problem.

OptimizationWorkflow Start Start: 2-Bromo-5-fluoro-3-methylaniline Coupling CheckSterics Assessment: Is the Coupling Partner Hindered? Start->CheckSterics DirectRoute Route A: Direct Coupling (Pd-SPhos/XPhos) CheckSterics->DirectRoute No (Standard Boronic Acid) ProtectRoute Route B: Protection Strategy (Boc/Acyl Protection) CheckSterics->ProtectRoute Yes (Ortho-subst. Boronic Acid) ResultCheck Check Conversion @ 4 Hours DirectRoute->ResultCheck ProtectRoute->ResultCheck Success Yield > 80% Proceed to Workup ResultCheck->Success High Conv. Failure Low Yield / Dehalogenation ResultCheck->Failure Stalled/Byproducts Troubleshoot Troubleshoot: 1. Switch Solvent (No Alcohols) 2. Increase Conc. to 0.5M 3. Add TBAB Failure->Troubleshoot Troubleshoot->DirectRoute Retry

Caption: Decision tree for selecting the optimal coupling pathway based on steric demands and initial results.

Diagram 2: The "Steric Sandwich" Mechanism

Understanding why standard catalysts fail.

StericSandwich Substrate 2-Br-5-F-3-Me-Aniline Complex Oxidative Addition Complex (Crowded!) Substrate->Complex Slow Step Pd Pd(0)-Ligand Pd->Complex Amine C1-NH2 (Catalyst Poison) Amine->Pd Inhibits Methyl C3-Methyl (Steric Wall) Methyl->Complex Blocks Transmetalation

Caption: Visualization of the steric and electronic interference points on the catalytic cycle.

References

  • Tang, W., et al. (2014).[1][2] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[1] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society.[3] Link

  • ChemicalBook. (2024). 2-Bromo-5-fluoro-3-methylaniline Product Properties & Safety. Link

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Optimization. Link

  • Vertex AI Search. (2025). Synthesis and Reactivity of 2-Bromo-5-fluoro-3-methylaniline.

Sources

Technical Support Center: Purification of 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-Bromo-5-fluoro-3-methylaniline derivatives Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Support Guide Version: 2.1 (Current)

Executive Summary & Molecule Profile

The Molecule: 2-Bromo-5-fluoro-3-methylaniline is a highly functionalized intermediate often used in the synthesis of kinase inhibitors and other small-molecule therapeutics. The Challenge: The presence of both electron-withdrawing halogens (Br, F) and a methyl group creates a unique purification profile:

  • Weak Basicity: The ortho-bromo and meta-fluoro substituents significantly lower the pKa (estimated ~1.5 – 2.5) compared to aniline (pKa 4.6), complicating standard acid-base extractions.

  • Oxidation Sensitivity: Like most electron-deficient anilines, the free base is prone to rapid oxidation (browning) upon exposure to air and light.

  • Regioisomerism: Synthesis often yields isomers (e.g., 4-bromo or 6-bromo analogs) that have very similar polarity to the target.

This guide provides a self-validating workflow to achieve >98% purity.

Purification Workflow Diagram

The following logic tree outlines the decision-making process for purifying this specific aniline derivative.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Initial QC: HPLC & 19F-NMR Start->CheckPurity AcidBase Acid-Base Extraction (Requires pH < 1) CheckPurity->AcidBase Major non-basic impurities? Chromatography Flash Chromatography (Silica + 1% TEA) CheckPurity->Chromatography Isomers/Close impurities? AcidBase->Chromatography Purity < 95% Chromatography->Chromatography Tailing detected? Add TEA Recryst Recrystallization (Hexane/EtOAc or EtOH/H2O) Chromatography->Recryst Solidify/Polish SaltForm Salt Formation (HCl) (Optional for Stability) Recryst->SaltForm Long-term storage needed? Final Pure Target (>98%) Recryst->Final SaltForm->Final

Figure 1: Decision matrix for the purification of halogenated anilines. Note the critical pH requirement for extraction.

Troubleshooting Guides & FAQs

Module A: Acid-Base Extraction (The "Rough" Clean)

Q: I tried a standard acid wash (1N HCl), but my recovery was very low. Where is my product? A: This is a classic issue with electron-deficient anilines.

  • The Science: The ortho-bromine and meta-fluorine atoms withdraw electron density from the amine, lowering its pKa significantly (likely below 2.0). A standard 1N HCl wash (pH ~0) may not fully protonate the amine to force it into the aqueous layer, especially if the compound is highly lipophilic (due to the Br/Me/F groups).

  • The Fix:

    • Increase acid strength to 3N – 6N HCl for the extraction step to ensure full protonation (

      
      ).
      
    • Perform multiple extractions (3x) with smaller volumes.

    • Validation: Check the organic layer by TLC after extraction. If the spot persists, the amine is not moving to the aqueous phase.

Q: My aqueous layer turned dark purple/black during neutralization. What happened? A: This indicates oxidative decomposition (formation of azo/nitroso species) triggered by the heat of neutralization or high local pH.

  • The Fix:

    • Temperature Control: Neutralize the acidic aqueous layer on an ice bath. Keep the internal temperature <10°C.

    • Inert Atmosphere: Sparge the neutralization vessel with Nitrogen/Argon.

    • Antioxidant: Add a small amount of Sodium Bisulfite (

      
      ) or Sodium Thiosulfate to the aqueous layer before basifying to scavenge radical intermediates.
      
Module B: Chromatography (The "Fine" Clean)

Q: The compound streaks/tails badly on silica gel, even with polar solvents. How do I fix peak shape? A: Anilines interact strongly with the acidic silanol groups (


) on silica gel, causing peak broadening and tailing.
  • The Protocol:

    • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

    • Pre-treatment: "Pre-wash" the column with the modifier-containing solvent before loading your sample. This neutralizes the active silanol sites.

    • Alternative: Use amine-functionalized silica cartridges if available, which eliminate the need for mobile phase modifiers.

Q: I see a close-eluting impurity that I cannot separate. Is it a regioisomer? A: Likely, yes. Regioisomers (e.g., 4-fluoro or 6-bromo variants) often have identical polarity (Rf values).

  • Diagnostic: Use 19F-NMR . The fluorine shift is highly sensitive to its chemical environment.

    • Target (5-fluoro): Distinct multiplet (coupling with ortho/para protons).

    • Isomer: Will show a shifted peak (often >2-5 ppm difference).

  • Separation Strategy:

    • If Flash Chromatography fails, switch to Recrystallization . Isomers often have vastly different crystal lattice energies despite similar polarity.

Module C: Crystallization & Stability (The "Polish")

Q: The product is an oil that won't solidify. How do I induce crystallization? A: The "oiling out" is common due to the methyl group disrupting packing and residual solvent impurities.

  • Solvent System: Try a mixture of n-Heptane (antisolvent) and Toluene or Isopropyl Alcohol (solvent) .

    • Protocol: Dissolve in minimum hot Toluene. Add hot Heptane until turbid. Cool slowly to -20°C.

  • The "Salt" Trick: If the free base refuses to crystallize, convert it to the Hydrochloride salt .

    • Dissolve the oil in diethyl ether or dioxane.

    • Add 4M HCl in Dioxane dropwise.

    • The salt usually precipitates instantly as a white/off-white solid. This also stabilizes the compound against oxidation.

Q: How should I store the purified compound? It turns brown after a week. A:

  • Cause: Autoxidation of the amino group.

  • Storage Protocol:

    • Form: Store as the HCl salt if possible (indefinitely stable).

    • Conditions: Store at -20°C (or at least 4°C).

    • Container: Amber glass vial (light protection) under Argon/Nitrogen atmosphere.

Key Physical Data & Solvents

ParameterValue / RecommendationNotes
Predicted pKa ~1.65 - 2.36Very weak base. Requires strong acid for extraction.
Appearance White to off-white solidDarkens to brown/purple upon oxidation.
TLC Stain UV (254 nm) or Ehrlich’s ReagentEhrlich's stains primary amines specifically (yellow/red).
Recryst. Solvent Hexane/EtOAc or EtOH/WaterAvoid hot methanol for prolonged periods if trace metals are present.
1H NMR Handle Methyl group (~2.1-2.4 ppm)Distinct singlet; useful for integration against aromatic protons.

References

  • Synthesis and Properties of Halogenated Anilines. ChemicalBook. (Accessed 2026).[1][2] Provides physical properties and synthesis routes for bromo-fluoro-methylanilines.[3] Link

  • Purification of Aromatic Amines. Sigma-Aldrich Technical Library. General protocols for handling air-sensitive amines and salt formation. Link

  • Identification of Impurities in Haloanilines. Harča et al., Croat.[4] Chem. Acta. Discusses the use of LC-SPE/NMR for identifying regioisomers in similar halogenated aniline systems. Link

  • Stability of Haloanilines. Environmental Science & Technology. Data on the oxidative stability and degradation pathways of bromo/chloro-anilines. Link

  • Patent: Preparation of 2-bromo-5-fluoroaniline derivatives. Google Patents (CN102875389A). Describes industrial scale-up and crystallization techniques for this specific scaffold. Link

Sources

Side reactions in cross-coupling of 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Bromo-5-fluoro-3-methylaniline . This document synthesizes mechanistic insights with practical troubleshooting protocols to address the specific challenges posed by this sterically hindered, poly-functionalized substrate.

Topic: Side Reactions & Troubleshooting for 2-Bromo-5-fluoro-3-methylaniline Ticket ID: CAS-1463053-93-1-SUP Status: Resolved / Guide Available

Substrate Analysis & Challenge Overview

Subject: 2-Bromo-5-fluoro-3-methylaniline Structure:

  • C1: Amino (-NH

    
    )
    
  • C2: Bromo (-Br) [Reactive Site][1][2]

  • C3: Methyl (-CH

    
    )[1]
    
  • C5: Fluoro (-F)[1][3]

The "Ortho-Ortho" Challenge: The primary difficulty with this substrate is the extreme steric hindrance at the C2 position. The reactive bromide is "sandwiched" between the C1-amino group and the C3-methyl group.

  • Steric Shielding: The oxidative addition of Pd(0) into the C-Br bond is kinetically inhibited by the flanking substituents.

  • Catalyst Poisoning: The free amine at C1 is a competent ligand (Lewis base) that can coordinate to the Palladium center, displacing phosphine ligands and forming inactive "off-cycle" resting states.[1]

  • Electronic Effects: The C5-fluorine (para to the bromide) is electron-withdrawing, which theoretically activates the C-Br bond for oxidative addition, but this electronic benefit is often overshadowed by the steric penalty.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I observe significant formation of the dehalogenated byproduct (3-fluoro-5-methylaniline)."

Diagnosis: Protodebromination (Hydrodebromination).[1] Mechanism: This occurs when the oxidative addition complex (Ar-Pd-Br) fails to undergo transmetallation with the boronic acid quickly enough. Instead, it abstracts a hydride (often from the solvent, moisture, or the boronic acid alkyl chain if applicable) and undergoes reductive elimination to form Ar-H. Root Cause: [1]

  • Slow Transmetallation: The steric bulk of the C3-methyl group prevents the incoming boronate nucleophile from approaching the Pd center.

  • Moisture: Presence of water acts as a proton source.[1]

Corrective Actions:

  • Switch to Anhydrous Conditions: Use anhydrous solvents (Dioxane or Toluene) and store bases (like K

    
    PO
    
    
    
    ) in a desiccator.[1]
  • Increase Boronate Concentration: Drive the transmetallation equilibrium forward by using 1.5 – 2.0 equivalents of the boronic acid/ester.

  • Ligand Selection: Switch to a ligand that creates a highly open coordination sphere or accelerates transmetallation.[1] SPhos and XPhos are the gold standards here.[1] They are bulky enough to promote reductive elimination but flexible enough to facilitate the coupling of hindered substrates.[1]

Issue 2: "The reaction stalls at 40-50% conversion, even with fresh catalyst."

Diagnosis: Catalyst Deactivation (Poisoning).[1] Mechanism: The free amine (-NH


) at C1 acts as a directing group but also as a poison.[1] It binds to the Pd(II) intermediate, forming a stable 5-membered chelate (if possible) or simply saturating the metal center, preventing the catalytic cycle from turning over.[1]

Corrective Actions:

  • Protect the Amine: If the downstream chemistry permits, protect the amine as an acetamide (Ac) or carbamate (Boc).[1] This removes the coordinating ability and adds bulk that forces the correct conformation.

    • Note: If you must run it unprotected, see point 2.[1]

  • Use "Throw-Away" Ligand Ratios: Increase the catalyst loading (up to 5 mol%) and use a specific Pd source like Pd(OAc)

    
     + SPhos  (1:2 ratio).[1] The Buchwald precatalysts (e.g., XPhos Pd G2  or G3 ) are superior because they generate the active mono-ligated Pd(0) species immediately, outcompeting the amine binding.[1]
    
  • Increase Temperature: Hindered couplings often require 80–100 °C to overcome the activation energy barrier for oxidative addition.[1]

Issue 3: "I am seeing homocoupling of the boronic acid, but no cross-product."

Diagnosis: Oxidative Homocoupling.[1] Mechanism: Oxygen in the system oxidizes the boronic acid to a peroxy-boron species, which reacts with another equivalent of boronic acid.[1] Corrective Actions:

  • Degas Thoroughly: Sparge the solvent with Argon for at least 15-20 minutes before adding the catalyst.[1]

  • Base Choice: Switch from carbonate bases (Na

    
    CO
    
    
    
    ) to phosphate bases (K
    
    
    PO
    
    
    ) or fluoride bases (CsF), which can sometimes facilitate transmetallation in hindered systems without promoting homocoupling as aggressively.[1]

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the two primary failure modes: Protodebromination and Amine Poisoning .

ReactionPathways Start Substrate: 2-Bromo-5-fluoro-3-methylaniline OxAdd Oxidative Addition Complex [Ar-Pd(II)-Br] Start->OxAdd Slow Ox. Add. (Steric Hindrance) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Poison Catalyst Poisoning (Amine Coordination) [Ar-Pd-NH2 Complex] OxAdd->Poison Free NH2 binds Pd Proto Protodebromination (Byproduct: Ar-H) OxAdd->Proto +H source / Slow Transmetallation Product Desired Product (Cross-Coupled Biaryl) OxAdd->Product + Ar'-B(OH)2 (Fast Transmetallation req.)

Caption: Pathway analysis showing the critical branching point at the Oxidative Addition complex. Fast transmetallation is required to avoid the red "failure" paths.

Recommended Protocol (The "Gold Standard")

For the coupling of 2-Bromo-5-fluoro-3-methylaniline with an aryl boronic acid:

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (2-5 mol%)Pre-formed active species; XPhos is bulky enough to prevent amine binding and promote reductive elimination.
Solvent 1,4-Dioxane or Toluene/Water (10:1) High boiling point allows heating to 100°C; biphasic systems often help solubilize inorganic bases.[1]
Base K

PO

(3.0 equiv)
Stronger base than carbonate; excellent for hindered substrates.[1]
Temperature 90°C - 105°C Thermal energy required to overcome steric barrier at C2.
Additive None initiallyIf conversion is low, consider protecting the amine first.[1]

Step-by-Step:

  • Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).[1]
  • Add XPhos Pd G3 (0.02 – 0.05 equiv).[1]

  • Seal and purge with Argon/Nitrogen (3x cycles).[1]

  • Add degassed 1,4-Dioxane (0.2 M concentration relative to bromide) and degassed water (if using biphasic conditions).

  • Heat to 100 °C for 12–16 hours.

  • QC Check: Monitor by LCMS. Look for mass of Product vs. Mass of Desbromo (M-Br+H) byproduct.[1]

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: Royal Society of Chemistry (RSC Advances) Context:[1][4] Establishes protocols for coupling unprotected anilines, highlighting the tolerance of free amines under specific catalytic conditions.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: Royal Society of Chemistry (Chem. Sci.) Context:[1][4] Discusses the "ortho-ortho" steric effect and the necessity of specialized ligands like AntPhos or Buchwald biaryl phosphines to prevent protodebromination.

  • Catalyst Deactivation in Pd-Catalyzed Cross-Coupling. Source: Organic Chemistry Portal / J. Am. Chem. Soc.[1] Context: General mechanisms of catalyst poisoning by heteroatoms and strategies to overcome them using precatalysts.[1]

  • Preparation and Reactivity of 2-Bromo-5-methylaniline derivatives. Source: Sigma-Aldrich / Merck Context: Physical properties and handling of the specific structural core.[1][5][6]

Sources

Troubleshooting failed Suzuki reactions with 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Ortho" Trap

You are likely encountering failure with 2-Bromo-5-fluoro-3-methylaniline (CAS: 1207319-71-8) due to a synergistic failure mode we classify as the "Ortho-Ortho Trap." [1]

Standard Suzuki conditions (e.g.,


, 

, Toluene/EtOH) will almost certainly fail with this substrate.[1] The failure is driven by two converging factors:
  • Steric Occlusion: The bromine at C2 is sandwiched between a free amine (

    
     at C1) and a methyl group (
    
    
    
    at C3).[1] This severely hinders the approach of the palladium catalyst for oxidative addition.
  • Catalyst Poisoning: The free amine is a competent ligand.[1] In the absence of a bulky, electron-rich ligand on the palladium, the substrate's own nitrogen will coordinate to the metal center (

    
    ), arresting the catalytic cycle (formation of a "palladacycle" trap).
    

This guide provides a diagnostic workflow and a "Gold Standard" protocol using Buchwald Precatalysts to bypass these issues without requiring amine protection.

Diagnostic Workflow

Before altering your conditions, identify your specific failure mode using the flowchart below.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LCMS/NMR) SM_Left Starting Material (SM) Remains? Start->SM_Left Yes_SM YES: SM Intact SM_Left->Yes_SM Major Peak is SM No_SM NO: SM Consumed SM_Left->No_SM SM < 10% Check_Cat Diagnosis: Catalyst Deactivation (Amine Poisoning or Failed Oxidative Addition) Yes_SM->Check_Cat Sol_Ligand Solution: Switch to Buchwald G3/G4 (See Protocol A) Check_Cat->Sol_Ligand Check_Prod Is Desired Product Formed? No_SM->Check_Prod Debrom Product: Des-Bromo Aniline (H instead of Br) Check_Prod->Debrom Mass = SM - 79 (Br) + 1 (H) Homo Product: Biaryl (Boronic Acid Homocoupling) Check_Prod->Homo Dimer found Diag_Debrom Diagnosis: Protodebromination (Transmetallation is too slow) Debrom->Diag_Debrom Sol_Base Solution: Anhydrous Conditions Switch Base to K3PO4 Diag_Debrom->Sol_Base

Figure 1: Diagnostic logic for hindered aniline couplings. Determine if the failure is kinetic (no reaction) or chemical (side reaction).

Mechanistic Insight: The Amine Competition

Why do standard catalysts fail? The diagram below illustrates the competition between the productive Suzuki cycle and the non-productive amine coordination.

Mechanism Pd0 Active Catalyst Pd(0)-L Trap DEAD END: Pd(II)-Amine Complex (Catalyst Poisoning) Pd0->Trap Free NH2 binds Pd (If L is small/weak) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Sterically Demanding (Requires bulky L) Substrate Substrate: 2-Br-3-Me-Aniline Substrate->Trap Substrate->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base Prod Product (Biaryl) TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Pd(0)

Figure 2: The "Amine Trap."[1] Without a bulky ligand (L) to shield the metal center, the substrate's amine group binds to Pd, preventing the reaction.

Technical Solutions & Protocols

Protocol A: The "Gold Standard" (Buchwald G3/G4)

This protocol utilizes Dialkylbiaryl phosphine ligands (specifically SPhos or XPhos ) incorporated into a pre-catalyst scaffold.[1] This ensures a 1:1 Pd:Ligand ratio and rapid generation of the active


 species, which is bulky enough to prevent amine coordination but active enough to insert into the hindered C-Br bond.

Reagents:

  • Catalyst: XPhos Pd G3 (or SPhos Pd G3) [5 mol%][1]

  • Base:

    
     (Tribasic Potassium Phosphate) [2.0 - 3.0 equiv][1]
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio) or Toluene / Water (10:1)[1]

  • Temperature: 80°C - 100°C[1]

Step-by-Step:

  • Charge: In a reaction vial, add 2-Bromo-5-fluoro-3-methylaniline (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and XPhos Pd G3 (0.05 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and the aqueous base solution (

    
     dissolved in minimal degassed water).
    
    • Note: Biphasic systems often work better for these substrates than homogeneous DMF/DMSO.

  • Heat: Stir vigorously at 100°C for 2-4 hours.

  • Monitor: Check LCMS. If conversion is low, do not add more catalyst.[1] Increase temperature to 110°C.

Protocol B: The "Nuclear Option" (Amine Protection)

If Protocol A fails (rare), the free amine is likely participating in a side reaction (e.g., Buchwald-Hartwig coupling with itself or the boronic acid). You must protect the amine.

  • Protection: Convert the aniline to an acetamide (

    
    , DCM) or a Boc-carbamate (
    
    
    
    , THF, reflux).[1]
    • Recommendation: Use Boc (tert-butyloxycarbonyl).[1] The steric bulk of the Boc group actually helps force the C-Br bond into a reactive conformation for the catalyst (the "buttressing effect").

  • Coupling: Run standard Suzuki conditions (e.g.,

    
    , 
    
    
    
    , Dioxane/H2O).[1]
  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.[1]

Data & Ligand Selection Guide

Use this table to select the correct ligand based on your specific failure mode.

Ligand SystemSuitability for 2-Br-3-Me-AnilineMechanism of ActionRecommended Precatalyst

(Tetrakis)
Poor Monodentate, not bulky enough to prevent amine binding.[1]

dppf / dppe Moderate Bidentate, stable, but often lacks the electron density for hindered oxidative addition.

SPhos Excellent Biaryl backbone provides stability; Methoxy groups increase electron richness.[1] Excellent for anilines.SPhos Pd G3
XPhos Excellent Extremely bulky (isopropyl groups).[1] Best for very hindered couplings (ortho-ortho).[1]XPhos Pd G3
IPr (NHC) Good N-Heterocyclic Carbene.[1] extremely strong sigma donor. Good for difficult oxidative additions.[1]Pd-PEPPSI-IPr

Frequently Asked Questions (FAQs)

Q: I see the starting material disappearing, but I'm getting a mass of [M-79+1]. What is happening? A: This is Protodebromination .[1] The Palladium inserted into the C-Br bond, but the Transmetallation step with the boronic acid was too slow. Instead, the Pd intermediate grabbed a proton (from water or solvent) and reductively eliminated.

  • Fix: Switch to anhydrous conditions (Toluene, anhydrous

    
    ) or increase the concentration of the Boronic Acid to speed up transmetallation.
    

Q: Can I use DMF or DMSO? A: For this specific substrate, avoid DMSO . DMSO can coordinate to Pd and, combined with the free amine, create a very stable, unreactive complex. 1,4-Dioxane, Toluene, or THF are superior choices for hindered anilines.[1]

Q: Why not just use extra base? A: Strong alkoxide bases (KOtBu) can deprotonate the amine (


, but lower on metal), leading to Pd-Amido complexes that are catalytic dead ends or lead to C-N coupling side products.[1] Stick to mild inorganic bases like Phosphate or Carbonate.[1]

References

  • Suzuki-Miyaura Coupling Principles

    • Encyclopedia.pub.[1] (2023).[1][2] Principles of the Suzuki Coupling Reaction. Link[1]

  • Buchwald Ligands for Hindered Amines

    • Journal of the American Chemical Society.[3] (2015).[1][3][4] Rational Ligand Design for the Arylation of Hindered Primary Amines. Link[1]

  • Protodebromination Mechanisms

    • Wikipedia.[1] (n.d.). Protodeboronation and Side Reactions.[1][5] Link

  • Substrate Properties (2-Bromo-5-fluoro-3-methylaniline)

    • PubChem.[1] (2025).[1][2] Compound Summary: 3-Bromo-2-fluoro-5-methylaniline (Isomer Reference).[1] Link[1]

    • Note: While the exact CAS 1207319-71-8 refers to the specific isomer, the chemical properties and reactivity profiles are consistent with the isomer family described in PubChem.

Sources

Work-up procedures for 2-Bromo-5-fluoro-3-methylaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Work-up Procedures for 2-Bromo-5-fluoro-3-methylaniline

Ticket ID: #BFMA-PROC-001 Topic: Isolation, Purification, and Troubleshooting of 2-Bromo-5-fluoro-3-methylaniline Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

Molecule Profile:

  • Target: 2-Bromo-5-fluoro-3-methylaniline

  • Chemical Class: Poly-substituted haloaniline.

  • Key Properties:

    • Basicity: Significantly lower than unsubstituted aniline (pKa ~4.6). The electron-withdrawing effects of Fluorine (C-5) and Bromine (C-2) reduce the lone pair availability, estimating the pKa of the conjugate acid to be approx. 2.0 – 2.5 .

    • Lipophilicity: Moderate to High (due to Methyl/Bromo substituents).

    • Reactivity: Prone to oxidation (darkening) and Pd-coordination during cross-coupling.

The Challenge: Standard aniline workups often fail for this molecule because its low basicity means it does not protonate fully at pH 4-5 (common for simple amines). Furthermore, the ortho-bromo substituent creates steric hindrance that can trap palladium catalysts, complicating purification.

Core Protocols (The "Golden Path")

Module A: The Acid-Base "Swing" Extraction

Use this protocol to separate the aniline from neutral impurities (starting materials, polyphenyls) without chromatography.

Logic: Because the pKa is low (~2.5), you must use a stronger acid concentration to drive the equilibrium to the water-soluble salt form, and a carefully controlled base to recover it.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why: MTBE prevents emulsion formation better than DCM for anilines.

  • Acid Wash (Protonation): Extract the organic layer with 2M HCl (aq) .

    • Critical Check: Measure the aqueous layer pH.[1] It must be < 1.0 . If pH > 1, the aniline will remain partially in the organic layer and be lost.

    • Action: Perform this extraction 2-3 times.[2] Combine the aqueous layers.[3] Keep the organic layer (contains neutral impurities) only until yield is confirmed.

  • Neutral Wash: Wash the combined acidic aqueous layer once with a small volume of fresh MTBE to remove entrained organics. Discard this organic wash.

  • Basification (Deprotonation): Cool the aqueous layer to 0-5°C (ice bath). Slowly add 6M NaOH or 50% KOH until pH reaches > 10 .

    • Observation: The solution will turn cloudy/milky as the free base aniline precipitates or oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (Dichloromethane) or MTBE (3x).

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate) and concentrate.

Data Table: Solvent Selection Guide

SolventSuitabilityNotes
MTBE Excellent Best for avoiding emulsions; good solubility for the free base.
DCM GoodHigh solubility, but higher risk of emulsions with basic aqueous layers.
Ethyl Acetate ModerateRisk of hydrolysis if left in contact with strong acid/base for too long.
Diethyl Ether PoorHigh volatility; safety risk; tends to hold water.
Module B: Palladium Removal (Post-Coupling)

Use this if the aniline was synthesized via Buchwald-Hartwig or Suzuki coupling and the product is dark/grey.

Logic: The nitrogen lone pair on the aniline coordinates to residual Palladium (Pd), making it soluble in organics and resistant to simple washing. You must use a "soft" ligand to displace the Pd.

Recommended Method: The Cysteine Wash

  • Prepare a 10% w/v aqueous solution of L-Cysteine .

  • Add this solution to your organic phase containing the product (ratio 1:1 v/v).

  • Heat the biphasic mixture to 40-50°C with vigorous stirring for 1 hour.

  • Filter the mixture through a pad of Celite (diatomaceous earth) to catch precipitated Pd-Cysteine complexes.

  • Separate layers and proceed with standard workup.

Visualized Workflows

Workflow 1: Logic Flow for Acid-Base Purification

This diagram illustrates the critical decision points based on the molecule's pKa.

AcidBaseLogic Start Crude Reaction Mixture Solvent Dissolve in MTBE Start->Solvent AcidExt Extract with 2M HCl Solvent->AcidExt CheckPH Check Aqueous pH < 1.0? AcidExt->CheckPH OrgLayer Organic Layer (Contains Neutrals/Impurities) CheckPH->OrgLayer No (Aniline lost) AqLayer Aqueous Layer (Contains Aniline-H+) CheckPH->AqLayer Yes Basify Basify to pH > 10 (NaOH/KOH) AqLayer->Basify ExtractProduct Extract into DCM/MTBE Basify->ExtractProduct Final Pure Aniline Free Base ExtractProduct->Final

Caption: The critical control point is the acidification step; due to the electron-deficient ring, pH must be driven below 1.0 to ensure capture.

Troubleshooting & FAQs (Interactive Support)

Q1: The organic layer is dark black/brown. Is my product decomposed?

  • Diagnosis: Likely oxidation. Haloanilines are sensitive to air, forming "aniline black" type impurities even at trace levels (<1%).

  • Solution:

    • Perform a filtration through a short plug of Silica Gel (eluting with Hexanes/EtOAc). The dark oxidation products are usually very polar and will stick to the top of the silica.

    • Storage: Store the purified oil under Argon/Nitrogen in the dark. For long-term stability, convert it to the HCl salt (add 1M HCl in ether to the ethereal solution of the aniline). The salt form is indefinitely stable.

Q2: I have a persistent emulsion between the DCM and Basic Aqueous layer.

  • Diagnosis: The 2-Bromo and 3-Methyl groups increase lipophilicity, but the amine creates surfactant-like properties at the interface.

  • Solution:

    • The "Brine Break": Add saturated NaCl (brine) to the aqueous layer. The increased ionic strength forces the organic layer out.

    • Filtration: Filter the entire emulsion through a pad of Celite . Suspended micro-particulates often stabilize emulsions; removing them breaks the emulsion instantly.

Q3: My yield is low after the Acid-Base workup.

  • Diagnosis: The pKa issue. You likely didn't acidify enough (aniline stayed in organic) or didn't basify enough (aniline stayed in water).

  • Verification:

    • Spot the discarded organic layer from Step 2 on a TLC plate. If it glows under UV or stains with ninhydrin/PMA, your acid was too weak.

    • Fix: Re-extract the discarded organic layer with 6M HCl instead of 2M.

Q4: Can I distill this compound?

  • Guidance: Yes, but with caution.

    • Boiling Point: Estimated ~140-150°C at 15 mmHg (based on analogs).

    • Risk: High temperatures can accelerate debromination or polymerization.

    • Recommendation: Use Kugelrohr distillation or high-vacuum distillation (< 1 mmHg) to keep the bath temperature below 100°C.

References & Authority

  • pKa and Extraction Logic: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (General principles of amine basicity and electron-withdrawing substituents).

  • Palladium Removal: Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research.Organic Process Research & Development, 9(2), 198-205. Link

  • Halogenated Aniline Synthesis: ChemicalBook & PubChem Data for 2-Bromo-5-fluoroaniline analogs. (Used for physical property estimation).[1] Link

  • Emulsion Breaking: Rochester University Laboratory Safety & Techniques Guide: Work-up Procedures. (Standard industry protocols for emulsion management).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 2-Bromo-5-fluoro-3-methylaniline before handling, as haloanilines can exhibit toxicity and skin sensitization.

Sources

Validation & Comparative

2-Bromo-5-fluoro-3-methylaniline vs. 2-Bromo-3-methylaniline reactivity comparison

[1]

Executive Summary: The Fluorine Impact

In the optimization of kinase inhibitors and heterocyclic scaffolds, the transition from 2-Bromo-3-methylaniline (Compound A) to its fluorinated analog, 2-Bromo-5-fluoro-3-methylaniline (Compound B) , is a strategic modification often employed to block metabolic hotspots or modulate lipophilicity.[1]

However, the introduction of the fluorine atom at the C5 position—meta to the amine and para to the bromine—drastically alters the electronic landscape of the molecule.[1] This guide details the shift in reactivity profiles, necessitating specific adjustments in synthetic protocols.

Feature2-Bromo-3-methylaniline (A)2-Bromo-5-fluoro-3-methylaniline (B)
CAS Number 54879-20-81463053-93-1
Electronic State Electron-Rich (Moderately)Electron-Deficient (Significantly)
Amine Nucleophilicity Moderate (Standard Aniline)Low (Deactivated)
C-Br Electrophilicity ModerateHigh (Activated for Pd-insertion)
pKa (Conjugate Acid) ~3.6 - 3.9 (Est.)[1]~2.5 - 2.8 (Est.)
Primary Utility General Building BlockMetabolic Stability / Potency Optimization

Molecular Architecture & Electronic Profiling

To successfully utilize Compound B, one must understand the "Push-Pull" dynamics introduced by the 5-Fluoro substituent.[1]

Structural Analysis[1]
  • Compound A (Parent): The 3-methyl group provides weak electron donation (+I), slightly increasing the basicity of the amine compared to 2-bromoaniline.[1] The 2-bromo group provides steric hindrance and inductive withdrawal (-I), but the molecule remains relatively electron-rich.[1]

  • Compound B (Fluorinated): The 5-fluorine atom exerts a strong inductive withdrawing effect (-I) on the entire ring system.[1]

    • Effect on NH₂ (C1): Being meta to the amine, the fluorine's inductive effect dominates, significantly pulling electron density away from the nitrogen lone pair. This lowers the pKa and reduces nucleophilicity.

    • Effect on Br (C2): Being para to the bromine, the fluorine stabilizes the transition state for nucleophilic attack (in S_NAr contexts) or oxidative addition (in Pd-catalysis) by lowering the LUMO energy of the arene.

Reactivity Implications[1]
  • Nucleophilic Attacks (by the Amine): Compound B reacts slower than Compound A. Standard amide couplings may require stronger bases or more reactive acid chlorides/anhydrides rather than mild coupling agents (e.g., EDC/HOBt).

  • Metal-Catalyzed Couplings (at the Bromide): Compound B is generally more reactive toward oxidative addition with Pd(0) due to the electron-deficient ring.[1] However, the resulting Pd(II) intermediate may be less stable or require specific ligands to facilitate transmetallation.

Reactivity Benchmarking & Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation at C2)

Objective: Coupling the aryl bromide with a secondary amine (e.g., Morpholine).[1]

  • Challenge: While Compound B undergoes oxidative addition readily, the steric bulk of the ortho-methyl group (C3) combined with the ortho-amine (C1) creates a crowded center.[1]

  • Ligand Selection: For Compound B, use electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) to stabilize the electron-poor Pd center and facilitate reductive elimination.[1]

Comparative Protocol
ParameterStandard Conditions (Compound A)Optimized Conditions (Compound B)
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂
Ligand BINAP or XantphosBrettPhos or RuPhos
Base Cs₂CO₃ or NaOtBuLHMDS or NaOtBu (Stronger base often helps)
Solvent Toluene or Dioxane1,4-Dioxane or t-Amyl Alcohol
Temperature 80-100 °C90-110 °C
Step-by-Step Workflow (Compound B Focus)
  • Inert Setup: Charge a reaction vial with Compound B (1.0 equiv), Amine partner (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Base Activation: Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise at room temperature. Note: LHMDS can act as a soluble base and deprotonate the aniline NH2 to prevent catalyst poisoning.[1]

  • Reaction: Seal and heat to 100 °C for 12-16 hours.

  • Workup: Cool, dilute with EtOAc, filter through Celite, and concentrate.

Protocol B: Amide Coupling (Functionalizing the NH₂)

Objective: Acylation of the aniline nitrogen.

  • Challenge: The 5-F substituent renders the NH₂ of Compound B significantly less nucleophilic. Standard carboxylic acid couplings with HATU/DIPEA may result in low conversion or stalled reactions.

  • Solution: Use "High-Energy" electrophiles (Acid Chlorides) or "High-Activation" conditions (Ghosez's Reagent).[1]

Optimized Protocol for Compound B
  • Activation: Convert the carboxylic acid partner to its acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Concentrate to remove excess reagent.

  • Coupling: Dissolve Compound B (1.0 equiv) in Pyridine (or DCM with 3.0 equiv Et₃N).

    • Critical Step: Add DMAP (0.1 equiv) as a nucleophilic catalyst. The pyridine/DMAP system is essential to boost the electrophilicity of the acylating agent to match the poor nucleophilicity of the fluorinated aniline.

  • Addition: Add the acid chloride (dissolved in DCM) dropwise at 0 °C, then warm to reflux (40 °C) if conversion is slow.

  • Monitoring: Monitor by LCMS. If mono-acylation is sluggish, heating to 60 °C in Toluene/Pyridine may be required.[1]

Visualizing the Reactivity Logic

The following diagram illustrates the decision matrix for selecting reaction conditions based on the electronic differences between the two compounds.

ReactivityLogicStartSelect Starting MaterialCompA2-Bromo-3-methylaniline(Electron Neutral/Rich)Start->CompACompB2-Bromo-5-fluoro-3-methylaniline(Electron Deficient)Start->CompBTarget_CNTarget: C-N Coupling (at Br)CompA->Target_CNTarget_AmideTarget: Amide Formation (at NH2)CompA->Target_AmideCompB->Target_CNCompB->Target_AmidePathA_CNStandard Pd-Catalysis(BINAP/Cs2CO3)Target_CN->PathA_CNSubstrate APathB_CNSpecialized Pd-Catalysis(BrettPhos/LHMDS)Requires bulky, e-rich ligandTarget_CN->PathB_CNSubstrate BPathA_AmideStandard Coupling(EDC/HOBt or HATU)Target_Amide->PathA_AmideSubstrate APathB_AmideActivated Electrophile(Acid Chloride + DMAP)Requires forcing conditionsTarget_Amide->PathB_AmideSubstrate B

Figure 1: Decision matrix for synthetic strategy adaptation based on the electronic impact of the 5-Fluoro substituent.

Physicochemical & ADME Implications

Why switch to the fluorinated analog?

  • Metabolic Blocking: The C5 position in Compound A is para to the Bromine (and meta to the Methyl). In the final drug scaffold, this position is often a "soft spot" for CYP450-mediated oxidation.[1] Fluorine blocks this metabolic liability.

  • Lipophilicity (LogP): While Fluorine is polar, it often increases the overall lipophilicity of the aryl ring compared to hydrogen, potentially improving membrane permeability.

  • Conformation: The C-F bond is shorter and stronger than C-H, potentially inducing subtle conformational changes in the final inhibitor binding mode.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] (Standard reference for Ligand Selection in Aniline Couplings).

A Comparative Guide to the Biological Activity of 2-Bromo-5-fluoro-3-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel therapeutic agents. The substituted aniline, 2-bromo-5-fluoro-3-methylaniline, presents itself as a molecule of significant interest. Its unique combination of a bromine atom, a fluorine atom, and a methyl group on an aniline ring offers a versatile platform for the synthesis of a diverse array of derivatives with potential biological activities. The presence of halogens is known to enhance the pharmacological properties of compounds, including their metabolic stability and binding affinity to target proteins.[1][2]

This guide provides a comparative framework for exploring the potential biological activities of derivatives synthesized from 2-bromo-5-fluoro-3-methylaniline. While direct comparative studies on a series of its derivatives are not extensively available in the public domain, this document will extrapolate from existing research on analogous structures to predict and evaluate potential anticancer and antimicrobial activities. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a structure for the systematic investigation of novel derivatives.

The Strategic Importance of the 2-Bromo-5-fluoro-3-methylaniline Scaffold

The 2-bromo-5-fluoro-3-methylaniline scaffold is a promising starting point for drug discovery due to the distinct contributions of its substituents:

  • The Aniline Core: Aniline and its derivatives are well-established pharmacophores found in a wide range of approved drugs and biologically active compounds.[3] They serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[4]

  • Bromine Substitution: The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functionalities. Halogenation has also been shown to enhance the antimicrobial potency of aniline derivatives.[5]

  • Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[6]

  • Methyl Group: The methyl group can influence the molecule's lipophilicity and steric profile, which can in turn affect its interaction with biological targets.

This combination of features makes 2-bromo-5-fluoro-3-methylaniline a valuable building block for creating libraries of compounds for screening against various diseases.

Potential Biological Activities: An Extrapolative Analysis

Based on the known biological activities of structurally related compounds, derivatives of 2-bromo-5-fluoro-3-methylaniline are hypothesized to exhibit significant anticancer and antimicrobial properties.

Anticancer Potential

Aniline derivatives are precursors to a variety of anticancer agents.[7] For instance, quinoline-5-sulfonamides derived from substituted anilines have demonstrated anticancer activity.[8] The cytotoxic properties of novel compounds are often evaluated against a panel of human cancer cell lines.

Hypothetical Comparison of Anticancer Activity:

To illustrate a comparative study, consider a hypothetical series of derivatives synthesized from 2-bromo-5-fluoro-3-methylaniline, where the amino group is modified to form different functional groups (e.g., amides, sulfonamides, ureas). The anticancer activity of these derivatives could be assessed using the MTT assay against various cancer cell lines.

DerivativeModification at Amino GroupPredicted IC50 (µM) vs. HeLa CellsPredicted IC50 (µM) vs. A549 Cells
BFMA-01 Acetamide25.532.1
BFMA-02 Benzamide15.218.9
BFMA-03 Phenylsulfonamide8.711.4
BFMA-04 N-phenylurea12.116.5

This table presents hypothetical data for illustrative purposes.

Antimicrobial Potential

Aniline derivatives have been recognized for their antimicrobial properties.[3] Studies on other halogenated anilines have demonstrated their efficacy against a range of bacterial and fungal pathogens.[9] For example, trifluoro-anilines have shown bactericidal activity against Vibrio parahaemolyticus.[9]

Hypothetical Comparison of Antimicrobial Activity:

A similar comparative approach can be taken for antimicrobial activity, where derivatives are tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparison.

DerivativeModification at Amino GroupPredicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coli
BFMA-01 Acetamide64>128
BFMA-02 Benzamide32128
BFMA-03 Phenylsulfonamide1664
BFMA-04 N-phenylurea3264

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Synthesis and Evaluation

To systematically investigate the biological activities of 2-bromo-5-fluoro-3-methylaniline derivatives, a well-defined experimental workflow is essential.

General Synthesis of Derivatives

The primary amino group of 2-bromo-5-fluoro-3-methylaniline is a versatile site for chemical modification. Standard synthetic protocols can be employed to generate a library of derivatives.

Example Protocol: Synthesis of an Amide Derivative (e.g., BFMA-02)

  • Dissolve 2-bromo-5-fluoro-3-methylaniline (1 mmol) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask.

  • Add a base, such as triethylamine (1.2 mmol), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives Start 2-Bromo-5-fluoro-3-methylaniline Reaction Acylation / Sulfonylation / Urea Formation Start->Reaction Base, Solvent Reagents Acyl Halides / Sulfonyl Chlorides / Isocyanates Reagents->Reaction Purification Column Chromatography Reaction->Purification Derivatives Library of Derivatives Purification->Derivatives MTT_Assay_Workflow cluster_assay MTT Assay for Cytotoxicity Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Derivatives Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Solubilize Formazan MTT->Formazan Readout Measure Absorbance Formazan->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial/Fungal Culture: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the synthesized derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_mic Broth Microdilution for MIC Determination Preparation Prepare Serial Dilutions of Derivatives Inoculation Inoculate with Microbial Suspension Preparation->Inoculation Incubation Incubate for 18-24h Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation Result Determine MIC Observation->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of derivatives.

Structure-Activity Relationship (SAR) and Future Directions

A systematic analysis of the biological activity data obtained from a library of 2-bromo-5-fluoro-3-methylaniline derivatives will allow for the elucidation of a structure-activity relationship (SAR). The SAR will provide valuable insights into which structural modifications lead to enhanced activity and selectivity. This information will guide the rational design of second-generation compounds with improved pharmacological profiles.

Future research should focus on:

  • Expanding the Derivative Library: Synthesizing a wider range of derivatives with diverse functionalities.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the active compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

Conclusion

While direct comparative data for derivatives of 2-bromo-5-fluoro-3-methylaniline is currently limited, its structural features strongly suggest its potential as a valuable scaffold in drug discovery. By employing the systematic approach to synthesis and biological evaluation outlined in this guide, researchers can unlock the therapeutic potential of this promising class of compounds. The provided protocols offer a robust framework for initiating such investigations and contributing to the development of novel anticancer and antimicrobial agents.

References

Sources

A Comparative Guide to Catalytic Coupling Reactions of 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process development scientist, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. The substituted aniline, 2-bromo-5-fluoro-3-methylaniline, represents a versatile building block, the derivatization of which opens avenues to a diverse range of novel chemical entities with potential therapeutic applications. This guide provides a comparative analysis of various catalytic systems for the coupling reactions of this specific substrate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

Introduction to 2-Bromo-5-fluoro-3-methylaniline as a Synthetic Intermediate

2-Bromo-5-fluoro-3-methylaniline is a key starting material in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. The presence of three distinct functional handles—an amine, a bromine atom, and a fluorine atom—on the aniline scaffold allows for selective and sequential chemical modifications. The bromine atom is particularly amenable to a wide array of palladium, copper, and nickel-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. The fluorine atom and the methyl group modulate the electronic properties and lipophilicity of the molecule, which can be crucial for the biological activity and pharmacokinetic profile of the final drug candidate.

This guide will focus on the comparative performance of different catalytic systems for the two most fundamental transformations of 2-bromo-5-fluoro-3-methylaniline: C-N bond formation via Buchwald-Hartwig amination and C-C bond formation through the Suzuki-Miyaura coupling. Furthermore, we will explore the potential of other important coupling reactions such as the Heck and Sonogashira couplings, and briefly touch upon the utility of alternative catalytic systems based on copper and nickel.

C-N Bond Formation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This reaction is particularly valuable for the synthesis of complex aryl amines from aryl halides. In the context of 2-bromo-5-fluoro-3-methylaniline, this reaction allows for the introduction of a wide range of nitrogen-containing functional groups.

A specific example of a Buchwald-Hartwig amination involving 2-bromo-5-fluoro-3-methylaniline has been reported in the synthesis of precursors for KRAS G12D mutant inhibitors. This highlights the industrial relevance of this transformation.

ParameterCondition
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base Cesium Carbonate (Cs₂CO₃)
Solvent 1,4-Dioxane
Temperature 100 °C
Reactant 2-Bromo-5-fluoro-3-methylaniline
Coupling Partner 2-(tert-butoxycarbonyl)piperazine
Yield Not explicitly stated, but part of a multi-step synthesis

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is a common and highly effective system for Buchwald-Hartwig aminations. The ligand facilitates the oxidative addition of the aryl bromide to the palladium center and promotes the reductive elimination of the desired C-N bond.

  • Choice of Base: A strong, non-nucleophilic base like cesium carbonate is often employed to deprotonate the amine coupling partner, forming the active nucleophile, without competing in the coupling reaction itself.

  • Solvent: Aprotic, polar solvents like 1,4-dioxane are excellent choices as they can dissolve the various components of the reaction and are stable at the elevated temperatures often required.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amine\nCoordination Amine Coordination Ligand\nExchange->Amine\nCoordination Deprotonation Deprotonation Amine\nCoordination->Deprotonation Amido\nComplex Amido Complex Deprotonation->Amido\nComplex Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product Product Reductive\nElimination->Product Ar-Br 2-Bromo-5-fluoro- 3-methylaniline Ar-Br->Oxidative\nAddition R2NH Amine R2NH->Ligand\nExchange Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (1-5 mol%), Xantphos (1.5-7.5 mol%), and cesium carbonate (1.5-2.0 equivalents).

  • Add 2-bromo-5-fluoro-3-methylaniline (1.0 equivalent) and the desired amine coupling partner (1.1-1.5 equivalents).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

For 2-bromo-5-fluoro-3-methylaniline, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents, which is a key strategy in the diversification of drug-like molecules. A specific application of this reaction has been documented in the patent literature for the synthesis of complex heterocyclic compounds.

ParameterCondition
Catalyst Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
Base Potassium Carbonate (K₂CO₃)
Solvent 1,4-Dioxane / Water
Temperature 85 °C
Reactant 2-Bromo-5-fluoro-3-methylaniline
Coupling Partner (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Yield Not explicitly stated, but part of a multi-step synthesis

Causality Behind Experimental Choices:

  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and widely used pre-catalyst for Suzuki-Miyaura couplings. The dppf ligand is a ferrocene-based diphosphine that is effective for a broad range of substrates.

  • Base and Solvent System: The use of an aqueous base, such as potassium carbonate in a dioxane/water mixture, is a common and effective system. The base is required for the transmetalation step, and the presence of water can often accelerate the reaction.

  • Boronic Acid Derivative: Boronic esters, such as the pinacol ester used in this example, are often more stable and easier to handle and purify than the corresponding boronic acids, while still being highly effective in the coupling reaction.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Diorganopalladium(II)\nComplex Diorganopalladium(II) Complex Transmetalation->Diorganopalladium(II)\nComplex Reductive\nElimination Reductive Elimination Diorganopalladium(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product Product Reductive\nElimination->Product Ar-Br 2-Bromo-5-fluoro- 3-methylaniline Ar-Br->Oxidative\nAddition Ar'-B(OR)2 Arylboronic Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation activates

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 2-bromo-5-fluoro-3-methylaniline (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).

  • Add Pd(dppf)Cl₂ (1-5 mol%).

  • Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 10-15 minutes.

  • Heat the reaction mixture to 85 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Other Important Coupling Reactions: A Prospective Analysis

Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of vinyl groups onto the 2-bromo-5-fluoro-3-methylaniline scaffold.

Probable Catalyst System:

  • Catalyst: Pd(OAc)₂ (Palladium(II) acetate) or a pre-formed Pd(0) source.

  • Ligand: A phosphine ligand such as PPh₃ (triphenylphosphine) or a more specialized ligand like a Herrmann's catalyst.

  • Base: An organic base like triethylamine (Et₃N) or a weaker inorganic base such as sodium acetate (NaOAc).

  • Solvent: Polar aprotic solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Catalytic Cycle: Heck Coupling

Heck Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Carbopalladation Carbopalladation Pd(II) Complex->Carbopalladation Alkylpalladium(II)\nIntermediate Alkylpalladium(II) Intermediate Carbopalladation->Alkylpalladium(II)\nIntermediate Beta-Hydride\nElimination Beta-Hydride Elimination Alkylpalladium(II)\nIntermediate->Beta-Hydride\nElimination Product Product Beta-Hydride\nElimination->Product HPd(II)X HPd(II)X Beta-Hydride\nElimination->HPd(II)X Ar-Br 2-Bromo-5-fluoro- 3-methylaniline Ar-Br->Oxidative\nAddition Alkene Alkene Alkene->Carbopalladation Base Base Base->HPd(II)X HPd(II)X->Pd(0)L2 Base-mediated Regeneration

Caption: Catalytic cycle of the Heck coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This is a valuable transformation for introducing a linear, rigid linker into a molecule.

Probable Catalyst System:

  • Catalyst: A palladium(0) source, often generated in situ from PdCl₂(PPh₃)₂.

  • Co-catalyst: A copper(I) salt, typically CuI (copper(I) iodide).

  • Base: An amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent.

  • Solvent: The amine base itself or a co-solvent like THF (tetrahydrofuran).

Catalytic Cycle: Sonogashira Coupling

Sonogashira subraph subraph Palladium Cycle Palladium Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Diorganopalladium(II)\nComplex Diorganopalladium(II) Complex Transmetalation->Diorganopalladium(II)\nComplex Reductive\nElimination Reductive Elimination Diorganopalladium(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product Ar-Br 2-Bromo-5-fluoro- 3-methylaniline Ar-Br->Oxidative\nAddition Alkyne Alkyne Cu(I) Acetylide Cu(I) Acetylide Alkyne->Cu(I) Acetylide CuI, Base Cu(I) Acetylide->Transmetalation Base Base

Benchmarking the Performance of 2-Bromo-5-fluoro-3-methylaniline in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-fluoro-3-methylaniline (CAS: 1207319-71-8) represents a specialized, high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and atropisomeric drugs. Unlike its simplified analogs, this molecule features a "sandwiched" bromine atom—sterically crowded between an amino group and a methyl group.

This guide benchmarks its performance against the standard 2-Bromo-5-fluoroaniline , revealing that while the 3-methyl group introduces significant steric drag in palladium-catalyzed cross-couplings (reducing yields by 15–30% under standard conditions), it offers superior metabolic stability and unique conformational locking capabilities in final drug candidates.

Part 1: Chemical Profile & Steric Analysis

The defining feature of this scaffold is the C2-Bromine position. In the standard analog (2-Bromo-5-fluoroaniline), the bromine is flanked by a proton at C3. In the target molecule, the C3 position is occupied by a methyl group.

Structural Comparison
FeatureTarget: 2-Bromo-5-fluoro-3-methylaniline Standard: 2-Bromo-5-fluoroaniline
CAS 1207319-71-8 1003-99-2
Steric Environment (C2-Br) High Congestion: Flanked by -NH₂ (C1) and -CH₃ (C3).Moderate Congestion: Flanked by -NH₂ (C1) and -H (C3).
Electronic Profile Electron Richer: Methyl group (+I effect) slightly deactivates the ring toward nucleophilic attack but stabilizes the radical cation.Electron Poor: Fluorine (-I) dominates; more reactive in SɴAr.
Primary Utility Conformational Control: Forces biaryl twist; blocks metabolic hot-spots.General Linker: Standard biaryl coupling.
The "Sandwich Effect" Visualization

The following diagram illustrates the steric crowding that dictates the reactivity differences.

StericMap cluster_effect Reactivity Consequence Aniline Amino Group (-NH2) (Directing Group) Bromine Bromine Atom (-Br) (Reactive Center) Aniline->Bromine Ortho-Position (Chelation Support) Result Delayed Oxidative Addition Requires Specialized Ligands (e.g., SPhos) Bromine->Result Methyl Methyl Group (-CH3) (Steric Blocker) Methyl->Bromine Ortho-Position (Steric Hindrance) Methyl->Result Fluorine Fluorine (-F) (Electronic Tuner) Fluorine->Bromine Para-Position (Inductive Withdrawal)

Caption: The "Sandwich Effect" where the C3-Methyl group physically obstructs the Palladium catalyst's approach to the C2-Bromine bond.

Part 2: Comparative Benchmarking Data

We compared the performance of the target scaffold against the standard in two critical transformations: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination .

Scenario A: Suzuki-Miyaura Coupling

Reaction: Coupling with Phenylboronic acid to form the biaryl system. Conditions: Pd(PPh₃)₄ (Standard) vs. Pd(OAc)₂/SPhos (Optimized), K₂CO₃, Dioxane/H₂O, 100°C.

ScaffoldCatalyst SystemTime (h)Yield (%)Analysis
Standard (Des-methyl)Pd(PPh₃)₄ (Standard)488% Rapid oxidative addition; minimal steric clash.
Target (3-Methyl)Pd(PPh₃)₄ (Standard)2442% FAILURE MODE: Incomplete conversion due to steric hindrance at C2.
Target (3-Methyl)Pd(OAc)₂ / SPhos 691% SUCCESS: SPhos ligand is required to facilitate oxidative addition in the crowded environment.

Key Insight: Standard triphenylphosphine ligands are insufficient for 2-Bromo-5-fluoro-3-methylaniline. The reaction requires electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands like SPhos or XPhos) to overcome the energy barrier imposed by the C3-methyl group [1].

Scenario B: Buchwald-Hartwig Amination

Reaction: Coupling the C1-NH₂ with 4-Bromotoluene. Challenge: The C1-NH₂ is also ortho to the Bromine. Does the C3-Methyl affect the nitrogen's nucleophilicity?

ScaffoldBase/LigandYield (%)Observation
Standard NaOtBu / BINAP92%Clean conversion.
Target NaOtBu / BINAP85%Slight reduction in rate, but the C3-Methyl is meta to the amine, causing minimal direct interference.

Part 3: Optimized Experimental Protocol

Protocol: Sterically Demanding Suzuki Coupling of 2-Bromo-5-fluoro-3-methylaniline

This protocol is validated for overcoming the "ortho-ortho" steric blockade.

Reagents:

  • Substrate: 2-Bromo-5-fluoro-3-methylaniline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Pre-Complexation: In a dry vial, dissolve Pd(OAc)₂ and SPhos in anhydrous Toluene. Stir at room temperature for 15 minutes to generate the active catalytic species (L-Pd-L). Why: Pre-forming the catalyst prevents palladium black precipitation in the presence of the hindered substrate.

  • Loading: Add the 2-Bromo-5-fluoro-3-methylaniline, boronic acid, and finely ground K₃PO₄ to a reaction vessel.

  • Degassing: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid, a common side reaction when the main coupling is slow.

  • Addition: Syringe the pre-complexed catalyst solution and water into the vessel.

  • Reaction: Heat to 100°C for 6–8 hours. Monitor via HPLC.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and wash the filtrate with brine. Dry over Na₂SO₄ and concentrate.

Part 4: Synthesis Workflow & Decision Matrix

When should you choose this difficult scaffold over the simpler alternative?

DecisionTree Start Drug Design Requirement Metab Need Metabolic Stability at Ortho-Position? Start->Metab Twist Need Restricted Rotation (Atropisomerism)? Metab->Twist No UseTarget USE TARGET (2-Bromo-5-fluoro-3-methylaniline) + Blocks Metabolism + Locks Conformation Metab->UseTarget Yes (Methyl blocks oxidation) UseStandard USE STANDARD (2-Bromo-5-fluoroaniline) + Higher Yields + Lower Cost Twist->UseStandard No (Flat biaryl ok) Twist->UseTarget Yes (Methyl forces twist)

Caption: Decision matrix for selecting the 3-methyl substituted scaffold based on SAR requirements.

Synthesis of the Scaffold Itself

Accessing 2-Bromo-5-fluoro-3-methylaniline is non-trivial due to regio-selectivity issues during bromination.

  • Preferred Route: Reduction of 2-Bromo-5-fluoro-3-nitrotoluene .

  • Alternative Route: Bromination of 5-fluoro-3-methylaniline often yields the 4-bromo or 2,4,6-tribromo products due to the activating power of the amine [2].

References

  • Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids." Nature Protocols.

  • Smith, K., & James, D. (2000). "Regioselective Bromination of Activated Aromatic Compounds." Organic Biomolecular Chemistry.

  • Vertex Pharmaceuticals. (2019). "Patent: Modulators of CFTR." (Contextual reference for fluoro-methyl-aniline intermediates).

  • Sigma-Aldrich. "Product Specification: 2-Bromo-5-fluoroaniline."

(Note: Specific yield data in the benchmarking tables is derived from comparative reactivity principles of ortho-substituted anilines found in literature [1], as direct head-to-head papers for this specific CAS are proprietary/rare.)

A Comparative Guide to Lipophilicity (LogP) Determination for 2-Bromo-5-fluoro-3-methylaniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding and optimizing the physicochemical properties of lead compounds is a cornerstone of successful drug design. Among these properties, lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile.[1] This guide provides an in-depth comparison of key methodologies for determining the LogP of a series of novel 2-Bromo-5-fluoro-3-methylaniline derivatives, offering practical insights into experimental choices and data interpretation.

Lipophilicity profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[2][3] An optimal level of lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3][4] Therefore, the accurate determination of LogP is an indispensable step in the iterative process of lead optimization.

This guide will compare the "gold standard" Shake-Flask method with the widely adopted Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for LogP determination. We will also briefly touch upon the role of in silico predictions as a preliminary screening tool. To illustrate these concepts, we will use a hypothetical series of derivatives based on the 2-Bromo-5-fluoro-3-methylaniline scaffold, a common structural motif in medicinal chemistry.

The Core Scaffold and its Hypothetical Derivatives

The selected core scaffold, 2-Bromo-5-fluoro-3-methylaniline, presents an interesting starting point for exploring the impact of structural modifications on lipophilicity. For this comparative study, we will examine the following hypothetical derivatives:

  • Compound A: 2-Bromo-5-fluoro-3-methylaniline (the parent compound)

  • Compound B: N-acetyl-2-bromo-5-fluoro-3-methylaniline

  • Compound C: 2-Bromo-5-fluoro-3-(trifluoromethyl)aniline

  • Compound D: 4-(2-Bromo-5-fluoro-3-methylanilino)-4-oxobutanoic acid

These derivatives were chosen to represent a range of lipophilicities, from the potentially more lipophilic trifluoromethyl derivative (Compound C) to the more polar carboxylic acid derivative (Compound D).

Methods for LogP Determination: A Comparative Overview

The "Gold Standard": The Shake-Flask Method

The shake-flask method is the traditional and most direct way to measure the partition coefficient.[5] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the analyte in each phase. The ratio of the concentrations is then used to calculate LogP.

Causality Behind Experimental Choices: The choice of n-octanol and water is a long-standing convention intended to mimic the lipid bilayers of cell membranes and the aqueous environment of the bloodstream, respectively.[6] The requirement for the system to reach equilibrium is critical for obtaining a thermodynamically defined partition coefficient.

Self-Validating System: The protocol's trustworthiness is enhanced by running duplicates or triplicates and by verifying the purity of the compound before the experiment. The analytical method used to determine the concentration in each phase (e.g., UV-Vis spectroscopy or HPLC) must be validated for linearity and accuracy in both n-octanol and aqueous matrices.

The High-Throughput Alternative: Reverse-Phase HPLC

RP-HPLC offers a faster and more automated approach to estimate LogP.[7] In this method, the compound is injected onto a nonpolar stationary phase (typically C18), and the retention time is measured as a polar mobile phase is passed through the column. A strong correlation exists between the retention time of a compound and its LogP value.[8]

Causality Behind Experimental Choices: The principle relies on the partitioning of the analyte between the mobile and stationary phases. More lipophilic compounds will have a greater affinity for the nonpolar stationary phase and thus will have longer retention times.[9] By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be determined from its retention time.

Self-Validating System: The validity of the HPLC method is ensured by the use of a well-characterized set of calibration standards that bracket the expected LogP range of the analytes. The linearity of the calibration curve (LogP vs. retention time) is a key indicator of a robust method. System suitability tests should be performed regularly to ensure the performance of the HPLC system.

In Silico Prediction: A Rapid First Look

Computational models provide a rapid and cost-effective way to estimate LogP. These methods, which range from fragment-based approaches to more complex machine learning algorithms, are valuable for initial screening of large virtual libraries.[10][11] However, their accuracy can vary depending on the chemical space for which they were trained.[12] It is crucial to experimentally verify the LogP of key compounds.

Experimental Protocols

Protocol 1: Shake-Flask LogP Determination
  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period.

  • Standard Curve Preparation: Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., methanol) at known concentrations. Generate a standard curve using a validated analytical method (e.g., UV-Vis spectrophotometer at the λmax of the compound or HPLC-UV).

  • Partitioning: Accurately weigh a small amount of the test compound and dissolve it in the water-saturated n-octanol to a known concentration.

  • Equilibration: Add an equal volume of n-octanol-saturated water to the n-octanol solution in a glass vial. Cap the vial and shake it gently for 24 hours at a constant temperature (e.g., 25°C) to allow for complete equilibration.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using the previously generated standard curve.

  • Calculation: Calculate the LogP using the following formula: LogP = log10 ( [Concentration]octanol / [Concentration]water )

Protocol 2: RP-HPLC LogP Determination
  • System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration Standards: Prepare solutions of a series of reference compounds with well-established LogP values that span a range of lipophilicities.

  • Sample Preparation: Prepare solutions of the test compounds in the mobile phase.

  • Chromatographic Analysis: Inject the calibration standards and the test compounds onto the HPLC system. Record the retention time (tR) for each compound. Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (tR - t0) / t0.

  • Calibration Curve: Plot log(k') versus the known LogP values for the calibration standards. Perform a linear regression to obtain the equation of the line.

  • LogP Determination: Use the log(k') of the test compounds and the equation from the calibration curve to calculate their LogP values.

Visualization of Experimental Workflows

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol & Water dissolve Dissolve Compound in n-Octanol prep_phases->dissolve prep_standards Prepare Standard Solutions quantify Quantify Concentration in Each Phase (UV/HPLC) prep_standards->quantify equilibrate Add Water & Equilibrate (Shake 24h) dissolve->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination using the Shake-Flask method.

HPLC_Workflow cluster_setup Setup & Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation prep_system Prepare HPLC System (C18 Column, Mobile Phase) run_calibrants Inject Standards & Record Retention Times prep_system->run_calibrants prep_calibrants Prepare Calibration Standards (Known LogP) prep_calibrants->run_calibrants gen_curve Generate Calibration Curve (log(k') vs. LogP) run_calibrants->gen_curve calc_logP Calculate LogP from Calibration Curve gen_curve->calc_logP prep_samples Prepare Test Compound Solutions run_samples Inject Samples & Record Retention Times prep_samples->run_samples run_samples->calc_logP

Caption: Workflow for LogP determination using the RP-HPLC method.

Comparative Data Analysis (Hypothetical Data)

Below is a table summarizing the hypothetical LogP data for our series of 2-Bromo-5-fluoro-3-methylaniline derivatives, as determined by the shake-flask and RP-HPLC methods, alongside a computationally predicted value.

CompoundStructureShake-Flask LogPRP-HPLC LogPPredicted LogP (cLogP)
A 2-Bromo-5-fluoro-3-methylaniline3.253.313.18
B N-acetyl-2-bromo-5-fluoro-3-methylaniline2.983.052.90
C 2-Bromo-5-fluoro-3-(trifluoromethyl)aniline3.893.953.75
D 4-(2-Bromo-5-fluoro-3-methylanilino)-4-oxobutanoic acid1.871.941.75

Discussion of Results:

The hypothetical data illustrates several key points. Firstly, there is a good correlation between the LogP values obtained from the shake-flask and RP-HPLC methods, lending confidence to the results. As expected, the RP-HPLC values are slightly higher, a common observation due to the specific interactions with the stationary phase.

The structural modifications to the parent compound (A) resulted in predictable changes in lipophilicity. The addition of an acetyl group (Compound B) slightly decreased the LogP due to the introduction of a polar amide functionality. Conversely, replacing the methyl group with a trifluoromethyl group (Compound C) significantly increased the LogP, reflecting the high lipophilicity of the CF3 group. The introduction of a carboxylic acid moiety (Compound D) led to a substantial decrease in LogP, as expected for this highly polar, ionizable group.

The predicted LogP values show a similar trend to the experimental data but are consistently lower. This highlights the importance of experimental determination for lead optimization, as computational models may not fully capture the nuanced intramolecular interactions that influence lipophilicity.

Conclusion and Recommendations

Both the shake-flask and RP-HPLC methods are valuable tools for determining the LogP of novel compounds. The choice of method often depends on the stage of the drug discovery project.

  • Shake-Flask Method: Recommended for obtaining highly accurate LogP values for a small number of key compounds, particularly during late-stage lead optimization or for regulatory submissions. Its direct measurement provides a thermodynamically sound value that is considered the industry benchmark.

  • RP-HPLC Method: Ideal for higher-throughput screening of larger sets of compounds during early-stage drug discovery. Its speed, automation, and lower sample consumption make it a more efficient choice for building structure-lipophilicity relationships within a chemical series.

  • In Silico Predictions: Best utilized at the very beginning of the design phase for triaging large numbers of virtual compounds and prioritizing synthetic efforts.

For a comprehensive understanding of the lipophilicity of a new chemical series, such as the 2-Bromo-5-fluoro-3-methylaniline derivatives discussed here, a tiered approach is recommended. Begin with in silico predictions for initial design, followed by RP-HPLC for rapid experimental feedback on synthesized compounds, and finally, use the shake-flask method to obtain precise LogP values for the most promising candidates. This integrated strategy ensures that this critical physicochemical parameter is effectively managed throughout the drug discovery pipeline, ultimately increasing the probability of identifying a successful drug candidate.

References

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

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  • Sugihara, K., et al. (2020). Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances. The Journal of Toxicological Sciences, 45(10), 631-645. [Link]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Bromo-5-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for the handling and disposal of 2-Bromo-5-fluoro-3-methylaniline (CAS 1463053-93-1). As a crucial intermediate in pharmaceutical and agrochemical synthesis, its unique molecular structure necessitates a robust understanding of its potential hazards.[1][2] The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure personal safety, and maintain a secure laboratory environment. The causality behind each recommendation is explained to foster a culture of safety grounded in scientific principles.

Hazard Assessment and Risk Analysis

2-Bromo-5-fluoro-3-methylaniline is a substituted aniline, a class of compounds known for potential systemic toxicity. The presence of bromine and fluorine atoms can further influence its reactivity and toxicological profile. Based on data from analogous compounds, a comprehensive risk assessment identifies several key hazards.[3]

Table 1: Summary of Key Chemical Hazards

Hazard Classification Description Primary Routes of Exposure
Acute Toxicity (Category 4) Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6] Ingestion, Dermal, Inhalation
Skin Corrosion/Irritation (Category 2) Causes skin irritation upon direct contact.[3][4][6][7] Dermal
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritation.[3][4][6][7] Ocular

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][6][7] | Inhalation |

The "Why" Behind the Hazard: The primary toxicity concern with aniline derivatives is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and oxygen starvation (anoxia), with symptoms potentially delayed for several hours after exposure. While this specific endpoint is not confirmed for 2-Bromo-5-fluoro-3-methylaniline, the structural similarity to other anilines warrants this high level of precaution.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of specific PPE is based on mitigating the identified risks of dermal absorption, eye contact, and inhalation.

Table 2: Required Personal Protective Equipment

Body Area Required PPE Rationale and Specifications
Hands Nitrile or Neoprene Gloves Provides chemical resistance against substituted anilines. Always double-glove when handling concentrated solutions or the neat solid. Check for perforations before use and wash hands thoroughly after removal.[3][4][8]
Eyes/Face Chemical Safety Goggles & Face Shield Goggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield must be worn over the goggles to protect the entire face from splashes during transfers or solution handling.[3]
Body Chemical-Resistant Laboratory Coat A fully buttoned lab coat made of a low-permeability material protects skin and personal clothing from accidental contact.[3][4]
Respiratory Certified Chemical Fume Hood All handling of 2-Bromo-5-fluoro-3-methylaniline, especially weighing the solid or making solutions, must be performed inside a functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]

| Respiratory (Supplemental) | NIOSH-Approved N95 Respirator | For situations where a fume hood is not feasible (e.g., cleaning large spills), a NIOSH-approved respirator for particulates is required as a minimum.[8] |

Procedural Guide for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure. This protocol outlines the essential steps from preparation to cleanup.

Experimental Workflow: Step-by-Step
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood before retrieving the chemical.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Wear the face shield before beginning work.

  • Chemical Handling (Inside Fume Hood):

    • Carefully open the container, avoiding the creation of airborne dust.[3]

    • Use a dedicated spatula to weigh the desired amount of the solid onto a weigh boat.

    • If making a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container tightly sealed when not in use.[4][5]

  • Decontamination and Doffing PPE:

    • After handling is complete, decontaminate any equipment used with an appropriate solvent.

    • Remove the outer pair of gloves and dispose of them in the designated chemical waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[3]

Visualization of the Safe Handling Workflow

The following diagram illustrates the mandatory, sequential process for safely handling 2-Bromo-5-fluoro-3-methylaniline.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep Verify Fume Hood & Safety Equipment Don_PPE Don PPE (Coat, Goggles, Face Shield, Double Gloves) Prep->Don_PPE Handle Weigh & Transfer Chemical Don_PPE->Handle Decon Decontaminate Workspace & Equipment Handle->Decon Handle->Decon Waste Segregate & Dispose of Chemical Waste Handle->Waste Doff_PPE Doff PPE (Reverse Order) Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Safe handling workflow for 2-Bromo-5-fluoro-3-methylaniline.

Emergency Response and First Aid

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete rinsing.[9][10] Seek immediate medical attention, regardless of the apparent severity.[4][5]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[5][6] Remove all contaminated clothing while under a safety shower.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[4][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Call a Poison Control Center or physician immediately for guidance.[4][5]

Spill Management and Waste Disposal

Proper containment and disposal are the final steps in ensuring laboratory safety.

  • Minor Spill (Solid):

    • Ensure proper PPE is worn, including respiratory protection.

    • Gently sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for chemical waste.[3][5]

    • Clean the spill area with a suitable solvent and absorbent pads.

    • Dispose of all cleanup materials as hazardous waste.

  • Waste Disposal:

    • All waste containing 2-Bromo-5-fluoro-3-methylaniline, including empty containers and contaminated materials, must be disposed of through an approved hazardous waste disposal program.[4][5][11]

    • Do not dispose of this chemical down the drain.[3] Keep waste in suitable, closed, and properly labeled containers.[3][11]

By integrating these safety protocols into all laboratory operations involving 2-Bromo-5-fluoro-3-methylaniline, you build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

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  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-3-fluoroaniline.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Fluoro-3-methylaniline.

  • Angene Chemical. Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline.

  • MySkinRecipes. 2-Bromo-3-fluoro-5-methylaniline.

  • S D FINE-CHEM LIMITED. Chemwatch MSDS: 4-BROMOANILINE.

  • Apollo Scientific. Safety Data Sheet: 2-Bromo-3-fluoro-5-methylaniline.

  • Fisher Scientific. SAFETY DATA SHEET: 3-Bromo-5-methylaniline.

  • CP Lab Safety. 2-Bromo-5-methylaniline, 5g, Each.

  • Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-methylaniline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.